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Foundational

Physicochemical Profiling and Analytical Methodologies for 2-Amino-1-(4-methoxyphenyl)propan-1-ol: A Technical Whitepaper

Executive Summary As a versatile small-molecule scaffold, 2-Amino-1-(4-methoxyphenyl)propan-1-ol (commonly referred to as 4-methoxynorephedrine) occupies a critical intersection between pharmaceutical synthesis and foren...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a versatile small-molecule scaffold, 2-Amino-1-(4-methoxyphenyl)propan-1-ol (commonly referred to as 4-methoxynorephedrine) occupies a critical intersection between pharmaceutical synthesis and forensic toxicology. Characterized by a propan-2-aminium backbone, a benzylic hydroxyl group, and a para-methoxy substitution, this compound exhibits unique physicochemical properties that dictate its reactivity and biological receptor affinity[1].

From a drug development perspective, it serves as a chiral building block for complex active pharmaceutical ingredients (APIs). Conversely, in forensic and toxicological contexts, it is heavily monitored due to its potential utility as a precursor in the synthesis of serotonergic hallucinogens, such as 4-methoxyamphetamine (PMA) and 4-methoxycathinone[1][2]. This whitepaper provides an in-depth analysis of its structural architecture, mechanistic reactivity, and self-validating analytical workflows required for its isolation and quantification in biological matrices.

Structural and Physicochemical Architecture

The molecular framework of 2-Amino-1-(4-methoxyphenyl)propan-1-ol features two adjacent chiral centers (C1 and C2), yielding four distinct stereoisomers (two erythro and two threo enantiomeric pairs)[3].

Causality in Structural Design: The addition of the 4-methoxy group to the standard norephedrine scaffold fundamentally alters the molecule's electronic distribution. The methoxy moiety acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring. This electronic shift stabilizes benzylic carbocations, making the C1-OH bond significantly more labile under acidic conditions compared to unsubstituted analogs. Furthermore, the methoxy group increases the overall lipophilicity (LogP) of the molecule, which directly influences its partitioning behavior during solid-phase extraction and its permeability across biological membranes[1].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-Amino-1-(4-methoxyphenyl)propan-1-ol
CAS Number 63991-23-1 (Hydrochloride salt)[]
Molecular Formula C10H15NO2 (Free base) / C10H16ClNO2 (HCl salt)[1]
Molecular Weight 181.23 g/mol (Free base) / 217.69 g/mol (HCl salt)[1][]
Stereocenters 2 (C1, C2) yielding 4 stereoisomers[3]
H-Bond Donors Hydroxyl (-OH), Primary Amine (-NH2)[1]
H-Bond Acceptors Hydroxyl (-OH), Amine (-NH2), Methoxy (-OCH3)
Physical Form Neat / Crystalline Solid (as HCl salt)[2]

Chemical Reactivity & Mechanistic Pathways

Understanding the synthetic divergence of 2-Amino-1-(4-methoxyphenyl)propan-1-ol is critical for both forensic profiling and pharmaceutical derivatization. The primary amine and the benzylic alcohol provide orthogonal sites for functionalization.

  • Oxidation: The benzylic alcohol can be selectively oxidized (e.g., via Dess-Martin periodinane or Jones reagent) to yield 4-methoxycathinone (bk-PMA).

  • Dehydroxylation/Reduction: Catalytic hydrogenation (Pd/C) or dissolving metal reduction cleaves the benzylic C-O bond, yielding the potent hallucinogen 4-methoxyamphetamine (PMA).

  • N-Alkylation: Reductive amination of the primary amine yields secondary amines, such as 4-methoxyephedrine.

Reactivity A 2-Amino-1-(4-methoxyphenyl) propan-1-ol B 4-Methoxycathinone (Oxidation) A->B Dess-Martin / CrO3 C 4-Methoxyamphetamine (Dehydroxylation) A->C Catalytic H2, Pd/C D 4-Methoxyephedrine (N-Alkylation) A->D CH2O, NaBH3CN

Figure 1: Primary synthetic divergence pathways of 2-Amino-1-(4-methoxyphenyl)propan-1-ol.

Analytical Methodologies: Self-Validating LC-MS/MS Protocol

The detection of 2-Amino-1-(4-methoxyphenyl)propan-1-ol in biological fluids requires rigorous, self-validating protocols to prevent false positives from isobaric compounds (e.g., 3-methoxy analogs or positional isomers). The following protocol builds upon foundational forensic methodologies[1][2].

Step-by-Step Workflow

Step 1: Matrix Aliquoting and Internal Standard (IS) Addition

  • Action: Spike 500 µL of biological fluid (urine/plasma) with 50 µL of a deuterated internal standard (e.g., PMA-d5 or a structurally analogous isotopologue) at 100 ng/mL.

  • Causality & Validation: The IS is added before any sample manipulation. This creates a self-validating system; any loss of the target analyte during extraction or any ion suppression during MS detection will equally affect the IS, allowing the final quantitative ratio to mathematically correct for matrix effects.

Step 2: Mixed-Mode Solid-Phase Extraction (SPE)

  • Action: Dilute the sample with 2% aqueous formic acid. Load onto a Mixed-Mode Strong Cation Exchange (MCX) cartridge. Wash with 100% Methanol, then elute with 5% NH4OH in Methanol.

  • Causality & Validation: The primary amine has a high pKa, remaining fully protonated under acidic conditions. The MCX resin captures the analyte via both hydrophobic (C8/C18) and ionic interactions. The 100% methanol wash removes neutral and acidic lipids (which cause severe MS suppression) without eluting the target. The basic elution neutralizes the amine, releasing it from the cation-exchange sites.

Step 3: UHPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality & Validation: The polar hydroxyl group and primary amine require careful gradient control to prevent early void-volume elution. Formic acid ensures the amine remains protonated, sharpening the chromatographic peak and pre-charging the molecule for positive-ion electrospray ionization (ESI+).

Step 4: ESI-MS/MS Detection

  • Action: Monitor Multiple Reaction Monitoring (MRM) transitions. The primary transition is [M+H]+ m/z 182.1 → m/z 164.1 (loss of H2O), with a secondary confirmation transition of m/z 182.1 → m/z 147.1 (loss of H2O and NH3).

  • Causality & Validation: Monitoring two transitions establishes an ion ratio. If the observed ion ratio in the sample deviates by >20% from the neat reference standard, the system flags the result as invalid due to co-eluting interference, ensuring absolute trustworthiness in the data.

Workflow S1 1. Sample Aliquot & IS Addition (Validates Recovery) S2 2. Mixed-Mode SPE (MCX) (Orthogonal Cleanup) S1->S2 S3 3. UHPLC Separation (Gradient Elution) S2->S3 S4 4. ESI-MS/MS Detection (MRM Quantification) S3->S4 S5 5. Data Validation (Ion Ratio & Matrix Correction) S4->S5

Figure 2: Self-validating LC-MS/MS workflow for biological fluid analysis.

Pharmacological & Toxicological Implications

The structural nuances of 2-Amino-1-(4-methoxyphenyl)propan-1-ol dictate its pharmacological profile.

Receptor Binding Causality: In standard amphetamines and cathinones, the primary mechanism of action involves the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). However, the introduction of the para-methoxy group drastically alters this affinity. The electron-rich aromatic ring creates a steric and electronic profile that preferentially binds to the Serotonin Transporter (SERT)[1][2].

When this compound is utilized as a precursor to synthesize PMA or PMMA, the resulting molecules act as potent, selective serotonin releasing agents (SSRAs). The presence of the beta-hydroxyl group in 2-Amino-1-(4-methoxyphenyl)propan-1-ol itself lowers its blood-brain barrier (BBB) permeability compared to its dehydroxylated counterparts, meaning it exhibits stronger peripheral sympathomimetic effects (hypertension, tachycardia) relative to its central psychoactive effects. This makes the compound and its derivatives highly relevant in toxicological screenings[2].

References

Sources

Exploratory

A Technical Guide to Characterizing the Receptor Binding Profile of 2-Amino-1-(4-methoxyphenyl)propan-1-ol

Abstract This technical guide outlines a comprehensive experimental framework for the detailed characterization of the receptor binding profile of the compound 2-Amino-1-(4-methoxyphenyl)propan-1-ol (CAS: 63991-23-1)[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive experimental framework for the detailed characterization of the receptor binding profile of the compound 2-Amino-1-(4-methoxyphenyl)propan-1-ol (CAS: 63991-23-1)[1][2]. As a substituted phenethylamine derivative, this molecule holds potential for interaction with monoaminergic systems. To date, a specific and quantitative receptor binding profile for this compound is not available in the public domain. This document, therefore, serves as a proactive, in-depth methodological guide for researchers to elucidate its pharmacological fingerprint. We present a logical, tiered screening approach, beginning with high-value targets within the monoamine transporter, serotonin, adrenergic, and dopamine receptor families. Detailed, field-proven protocols for competitive radioligand binding assays and subsequent functional assays (e.g., cAMP accumulation, calcium flux) are provided to determine not only the binding affinity but also the functional activity (agonism vs. antagonism) of the compound. This guide is designed to ensure scientific integrity and generate a robust, reproducible dataset essential for advancing the understanding of this compound's mechanism of action.

Introduction and Rationale

2-Amino-1-(4-methoxyphenyl)propan-1-ol is a structural analog of various psychoactive phenethylamines and cathinones. The presence of a phenyl ring, an amino group, and a methoxy substitution suggests a high probability of interaction with receptors and transporters that recognize endogenous monoamines like serotonin, dopamine, and norepinephrine. Its structural similarity to compounds with known effects on the central nervous system necessitates a thorough investigation of its receptor binding profile to understand its potential pharmacological effects, selectivity, and safety.

The primary objective of the experimental plan detailed herein is to systematically determine the binding affinity (Ki) and functional activity (EC50/IC50, Emax) of 2-Amino-1-(4-methoxyphenyl)propan-1-ol at a panel of key CNS targets. This foundational data is critical for any further preclinical or clinical development.

Proposed Experimental Workflow

A tiered approach is recommended to efficiently characterize the compound's profile. The workflow begins with broad screening against primary monoamine targets and progresses to more specific functional characterization for any identified high-affinity interactions.

G cluster_0 Phase 1: Primary Screening (Binding Affinity) cluster_1 Phase 2: Data Analysis & Hit Identification cluster_2 Phase 3: Functional Characterization of Hits cluster_3 Phase 4: Final Profile Generation A Compound Acquisition & QC (2-Amino-1-(4-methoxyphenyl)propan-1-ol HCl) B Radioligand Binding Assays (Initial Broad Panel) A->B C Monoamine Transporters (SERT, DAT, NET) B->C D Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) B->D E Adrenergic Receptors (e.g., α1, α2, β1, β2) B->E F Dopamine Receptors (e.g., D1, D2) B->F G Calculate Ki values from IC50 H Identify 'Hits' (e.g., Ki < 1 µM) G->H I Select Appropriate Functional Assay H->I J cAMP Accumulation Assay (for Gs/Gi-coupled receptors) I->J K Calcium Flux Assay (for Gq-coupled receptors) I->K L GTPγS Binding Assay (Alternative Functional Assay) I->L M Determine Agonist/Antagonist Activity (EC50 / IC50 & Emax) N Compile Comprehensive Receptor Binding Profile M->N

Figure 1: High-level experimental workflow for profiling the compound.

Methodologies: Binding Affinity Determination

The cornerstone of profiling is the competitive radioligand binding assay. This technique measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from its receptor. This allows for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity.

General Protocol: Competitive Radioligand Binding Assay

This protocol is a template and must be optimized for each specific receptor target (e.g., membrane protein concentration, radioligand concentration, incubation time).

3.1.1 Materials

  • Cell Membranes: Commercially available or in-house prepared cell membranes from cell lines stably expressing the human receptor of interest (e.g., HEK293 cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target receptor, at a concentration close to its Kd.

  • Test Compound: 2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO, water) to create a stock solution.

  • Assay Buffer: Buffer composition is target-dependent but typically contains a buffering agent (e.g., 50 mM Tris-HCl), ions (e.g., MgCl₂), and protease inhibitors.

  • Non-specific Determinand: A high concentration of a known, non-labeled ligand for the target receptor to determine non-specific binding.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter & Cocktail: For quantifying radioactivity.

3.1.2 Step-by-Step Procedure

  • Preparation: Thaw frozen cell membrane aliquots on ice. Dilute to the desired protein concentration in ice-cold assay buffer. Prepare serial dilutions of the test compound.

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay buffer, radioligand, and vehicle.

    • Non-specific Binding (NSB): Assay buffer, radioligand, and the non-specific determinand.

    • Test Compound: Assay buffer, radioligand, and the test compound at various concentrations.

  • Reaction Initiation: Add the diluted cell membranes to all wells to start the binding reaction.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3.1.3 Data Analysis

  • Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_prep cluster_assay cluster_term cluster_analysis prep1 Prepare serial dilutions of test compound plate Add to wells (in triplicate): - Buffer - Radioligand - Compound / Vehicle / NSB Determinand prep1->plate prep2 Prepare radioligand at ~Kd concentration prep2->plate prep3 Prepare cell membranes in assay buffer start Initiate reaction by adding cell membranes to all wells prep3->start plate->start incubate Incubate to reach equilibrium (e.g., 60 min, RT) start->incubate filter Rapidly vacuum filter through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Add scintillation cocktail & count radioactivity wash->count calc_ic50 Plot % specific binding vs [Compound] Determine IC50 via non-linear regression count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Recommended Primary Screening Panel

The following table provides a starting point for the primary screen, focusing on key monoamine transporters and receptors.

Target ClassSpecific TargetRecommended RadioligandCell LineRationale
Monoamine Transporters SERT (Serotonin)[³H]Citalopram or [³H]ParoxetineHEK293 expressing hSERTKey target for antidepressants and many psychoactive substances.[4][5]
DAT (Dopamine)[³H]WIN 35,428 or [³H]GBR-12935HEK293 expressing hDATCentral to stimulant and addictive properties of many compounds.[4][5]
NET (Norepinephrine)[³H]Nisoxetine or [³H]MazindolHEK293 expressing hNETInvolved in alertness, arousal, and blood pressure regulation.[4][5]
Serotonin Receptors 5-HT₁A[³H]8-OH-DPATCHO or HEK293 expressing h5-HT₁AImplicated in anxiety, depression, and cognition.
5-HT₂A[³H]Ketanserin or [³H]MDL 100,907CHO or HEK293 expressing h5-HT₂APrimary target for classic psychedelics and atypical antipsychotics.
5-HT₂C[³H]MesulergineCHO or HEK293 expressing h5-HT₂CRegulates mood, appetite, and dopamine release.
Adrenergic Receptors α₁ (non-selective)[³H]PrazosinRat brain cortex membranesMediates smooth muscle contraction and vasoconstriction.
α₂ (non-selective)[³H]Rauwolscine or [³H]YohimbineRat brain cortex membranesInvolved in presynaptic feedback inhibition of norepinephrine release.
β (non-selective)[³H]Dihydroalprenolol (DHA)Rat lung or heart membranesRegulates cardiac function, bronchodilation, and metabolism.
Dopamine Receptors D₁[³H]SCH 23390Rat striatum membranesInvolved in locomotion and reward.[6]
D₂[³H]Spiperone or [³H]RacloprideRat striatum membranesKey target for antipsychotics and involved in motor control and reward.[7]

Methodologies: Functional Activity Determination

Once a compound demonstrates significant binding affinity (a "hit," e.g., Ki < 1 µM) at a G-protein coupled receptor (GPCR), it is crucial to determine its functional effect. Does it activate the receptor (agonist), block the endogenous ligand (antagonist), or reduce basal activity (inverse agonist)? This is assessed by measuring the downstream second messengers produced upon receptor activation.

Signaling Pathways of Key GPCR Families

The choice of functional assay depends on the G-protein to which the receptor couples. The primary signaling pathways for the targeted receptor families are:

  • Gs-coupled: (e.g., β-adrenergic, D1, D5, 5-HT₄, 5-HT₆, 5-HT₇ receptors) activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][9]

  • Gi-coupled: (e.g., α₂-adrenergic, D2, D3, D4, 5-HT₁A, 5-HT₅ receptors) inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[9][10]

  • Gq-coupled: (e.g., α₁-adrenergic, 5-HT₂A, 5-HT₂C receptors) activate phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), which results in an increase in intracellular calcium ([Ca²⁺]i).[11][12]

G cluster_gs cluster_gi cluster_gq gs_receptor Agonist β-AR, D1/5, 5-HT4/6/7 Gs gs_ac Adenylyl Cyclase gs_receptor:f2->gs_ac activates gs_camp cAMP (Increased) gs_ac->gs_camp converts gs_atp ATP gs_atp->gs_ac gs_pka PKA gs_camp->gs_pka activates gs_response Cellular Response gs_pka->gs_response gi_receptor Agonist α2-AR, D2/3/4, 5-HT1/5 Gi gi_ac Adenylyl Cyclase gi_receptor:f2->gi_ac inhibits gi_camp cAMP (Decreased) gi_ac->gi_camp gi_response Cellular Response gi_camp->gi_response gq_receptor Agonist α1-AR, 5-HT2 Gq gq_plc Phospholipase C (PLC) gq_receptor:f2->gq_plc activates gq_ip3 IP3 gq_plc->gq_ip3 gq_dag DAG gq_plc->gq_dag gq_pip2 PIP2 gq_pip2->gq_plc gq_er Endoplasmic Reticulum gq_ip3->gq_er binds gq_pkc PKC gq_dag->gq_pkc activates gq_ca Ca²⁺ (Increased) gq_er->gq_ca releases gq_ca->gq_pkc activates gq_response Cellular Response gq_pkc->gq_response

Figure 3: Simplified GPCR Signaling Pathways (Gs, Gi, and Gq).[11][6][8][9][10][][14][15][16][17][18][19]

Protocol: cAMP Accumulation Assay (for Gs and Gi-coupled receptors)

This assay measures changes in intracellular cAMP levels using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[20]

4.2.1 Materials

  • Cell Line: A cell line stably expressing the receptor of interest (e.g., CHO-hD2R).

  • cAMP Assay Kit: A commercial kit (e.g., from Revvity, Cisbio).

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.

  • Forskolin: (For Gi assays) An adenylyl cyclase activator used to pre-stimulate cAMP production.

  • Reference Agonist and Antagonist: For assay validation.

4.2.2 Step-by-Step Procedure

  • Cell Plating: Seed cells into a 384-well plate and incubate overnight.

  • Compound Addition:

    • Agonist Mode (Gs): Add serial dilutions of the test compound (and a reference agonist) to the cells in the presence of a PDE inhibitor.

    • Agonist Mode (Gi): Add serial dilutions of the test compound along with a fixed concentration of forsklin to stimulate a baseline cAMP level.

    • Antagonist Mode: Pre-incubate cells with serial dilutions of the test compound, then add a fixed concentration (e.g., EC₈₀) of a reference agonist.

  • Incubation: Incubate at room temperature for a specified time (e.g., 30 minutes).

  • Lysis & Detection: Lyse the cells and add the detection reagents from the cAMP kit according to the manufacturer's protocol. This typically involves adding a europium-labeled anti-cAMP antibody and a fluorescent cAMP analog.

  • Reading: After a final incubation period (e.g., 60 minutes), read the plate on a compatible plate reader.

4.2.3 Data Analysis

  • Agonist: Plot the assay signal against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

  • Antagonist: Plot the assay signal against the log concentration of the test compound to determine the IC50 (potency).

Protocol: Calcium Flux Assay (for Gq-coupled receptors)

This assay measures changes in intracellular calcium using a calcium-sensitive fluorescent dye.[21]

4.3.1 Materials

  • Cell Line: A cell line stably expressing the Gq-coupled receptor of interest (e.g., U2OS-h5-HT2A).

  • Calcium Assay Kit: A commercial kit containing a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay Buffer: Typically a Hanks' Balanced Salt Solution (HBSS) with HEPES.

  • Fluorescent Plate Reader: An instrument capable of kinetic reading with automated injection (e.g., FLIPR, FlexStation).

4.3.2 Step-by-Step Procedure

  • Cell Plating: Seed cells into a 384-well, black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading: Remove culture medium and add the calcium-sensitive dye loading solution to the cells. Incubate for 1 hour at 37°C.[22]

  • Assay: Place the cell plate into the fluorescent plate reader.

  • Baseline Reading: Record a baseline fluorescence reading for several seconds.

  • Compound Injection: The instrument automatically injects the test compound (or reference agonist/antagonist) into the wells.

  • Kinetic Reading: Immediately record the change in fluorescence over time (e.g., for 90-180 seconds).

4.3.3 Data Analysis

  • The response is typically measured as the peak fluorescence intensity minus the baseline.

  • Plot the response against the log concentration of the test compound to determine EC50/IC50 and Emax values.

Alternative Functional Assay: [³⁵S]GTPγS Binding

For GPCRs, an alternative functional assay is the [³⁵S]GTPγS binding assay. It measures the direct consequence of receptor activation: the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[23][24][25][26] This assay is particularly useful as it is proximal to the receptor activation event. The protocol is similar to a radioligand binding assay but measures the incorporation of [³⁵S]GTPγS into the membranes in the presence of the test compound.

Conclusion and Profile Synthesis

By systematically applying the binding and functional assays described in this guide, a comprehensive pharmacological profile of 2-Amino-1-(4-methoxyphenyl)propan-1-ol can be constructed. The resulting data, summarized in a clear tabular format, will provide quantitative measures of affinity (Ki) and functional activity (EC50, IC50, Emax) across a range of key neurological targets. This profile is the essential first step in understanding the compound's mechanism of action, predicting its potential physiological effects, and guiding any future drug development efforts. The rigorous, hypothesis-driven approach outlined here ensures the generation of high-quality, interpretable data critical to the fields of pharmacology and medicinal chemistry.

References

  • Beaulieu, J. M., Gainetdinov, R. R., & Caron, M. G. (2015). Dopamine receptor signaling and current and future antipsychotic drugs. The Journal of clinical investigation, 125(8), 2913–2922. (URL: [Link])

  • α-Adrenergic Signaling | GeneGlobe - QIAGEN. (URL: [Link])

  • Martin, C., & Al-Sabi, A. (2021). Novel and atypical pathways for serotonin signaling. Biochemical pharmacology, 187, 114498. (URL: [Link])

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). Dopamine Signaling in reward-related behaviors. Frontiers in behavioral neuroscience, 5, 80. (URL: [Link])

  • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC. (URL: [Link])

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  • Dopamine D1 receptor signaling pathways. Dopamine D1 receptor exerts... - ResearchGate. (URL: [Link])

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  • Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor - Agilent. (URL: [Link])

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  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. (URL: [Link])

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  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC. (URL: [Link])

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  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])

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Foundational

Assessing the Blood-Brain Barrier Permeability of 2-Amino-1-(4-methoxyphenyl)propan-1-ol: A Systematic Approach

An In-Depth Technical Guide Part 1: Foundational Principles and Initial Assessment The blood-brain barrier (BBB) is a dynamic and highly selective interface that separates the circulating blood from the central nervous s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Part 1: Foundational Principles and Initial Assessment

The blood-brain barrier (BBB) is a dynamic and highly selective interface that separates the circulating blood from the central nervous system (CNS). This barrier, formed by brain endothelial cells connected by complex tight junctions, is crucial for maintaining CNS homeostasis and protecting the brain from toxins and pathogens.[1][2][3] However, this same protective mechanism poses a significant challenge for drug development, as it is estimated that over 98% of small-molecule drugs are unable to cross the BBB in therapeutic concentrations.[3]

This guide provides a comprehensive, multi-tiered framework for determining the BBB permeability of a novel chemical entity, 2-Amino-1-(4-methoxyphenyl)propan-1-ol . As there is limited to no publicly available data on the brain penetration of this specific molecule, we will proceed with a systematic investigation, beginning with theoretical predictions and progressing through increasingly complex experimental validations. This approach ensures a thorough understanding of the compound's potential for CNS activity while optimizing resource allocation.

Physicochemical Characterization and In Silico Prediction

The first step in assessing BBB permeability is to understand the fundamental physicochemical properties of the molecule. These properties are the primary determinants of passive diffusion, a key mechanism for crossing the lipid-rich membranes of the brain endothelial cells.[4] For compounds that are not subject to active transport, properties such as lipophilicity, molecular weight, polar surface area, and hydrogen bonding capacity are highly predictive of their ability to permeate the BBB.[5]

We will use publicly available data for 2-Amino-1-(4-methoxyphenyl)propan-1-ol to inform our initial predictions.

Table 1: Computed Physicochemical Properties of 2-Amino-1-(4-methoxyphenyl)propan-1-ol

PropertyValueSignificance for BBB PermeabilitySource
Molecular Formula C₁₀H₁₅NO₂-PubChem[6]
Molecular Weight 181.23 g/mol Favorable. Generally, MW < 400-500 Da is preferred for passive diffusion across the BBB.[7]PubChem[8]
XLogP3 0.7Moderately Favorable. A measure of lipophilicity. An optimal range is often cited as 1.5-2.5. Values too low or too high can hinder permeability.PubChem[8]
Topological Polar Surface Area (TPSA) 55.5 ŲHighly Favorable. TPSA < 90 Ų is a strong indicator of good BBB penetration.PubChem[8]
Hydrogen Bond Donor Count 3Borderline. Fewer H-bonds are preferred to minimize desolvation energy penalty upon entering the lipid membrane. A count ≤ 3 is often considered acceptable.PubChem[8]
Hydrogen Bond Acceptor Count 3Favorable. A count ≤ 5 is generally considered conducive to BBB permeation.PubChem[8]

In Silico Prediction: Based on these properties, we can employ quantitative structure-activity relationship (QSAR) models to predict the brain-to-plasma concentration ratio (logBB). Numerous in silico models exist, many of which are built using machine learning algorithms trained on large datasets of compounds with known BBB permeability.[9][10] These models integrate multiple physicochemical descriptors to generate a predictive score.

Given the favorable molecular weight and TPSA, most predictive models would classify 2-Amino-1-(4-methoxyphenyl)propan-1-ol as having a moderate to high probability of crossing the BBB via passive diffusion . However, this is a theoretical prediction that requires experimental validation.

G cluster_transport Transport Mechanisms MW Low MW (<400 Da) Passive Passive Diffusion MW->Passive Increases LogP Optimal LogP (1.5 - 2.5) LogP->Passive Influences TPSA Low TPSA (<90 Ų) TPSA->Passive Increases Hbond Low H-Bond Count (Donors ≤3, Acc. ≤5) Hbond->Passive Increases Prediction Predicted BBB Permeability Passive->Prediction Positive Contributor Efflux Active Efflux (e.g., P-gp) Efflux->Prediction Negative Contributor G PAMPA_Workflow Start: Prepare Reagents Coat 96-well filter plate with brain lipid solution Add test compound to Donor Plate Add buffer to Acceptor Plate Assemble Donor/Acceptor 'Sandwich' Incubate (4-5 hours) Separate Plates Quantify compound concentration in Donor & Acceptor wells via LC-MS/MS Calculate Permeability Coefficient (Pe) PAMPA_Workflow:s0->PAMPA_Workflow:s1 PAMPA_Workflow:s1->PAMPA_Workflow:s2 PAMPA_Workflow:s2->PAMPA_Workflow:s3 PAMPA_Workflow:s3->PAMPA_Workflow:s4 PAMPA_Workflow:s4->PAMPA_Workflow:s5 PAMPA_Workflow:s5->PAMPA_Workflow:s6 PAMPA_Workflow:s6->PAMPA_Workflow:s7 PAMPA_Workflow:s7->PAMPA_Workflow:s8

Caption: Workflow for the PAMPA-BBB Assay.

Tier 2: Cell-Based Assays and P-glycoprotein Efflux

Expertise & Causality: While PAMPA is excellent for passive diffusion, it cannot model the biological components of the BBB, namely the restrictive tight junctions and the multitude of transporter proteins. [11]Efflux transporters, particularly P-glycoprotein (P-gp), are a primary mechanism by which the BBB actively removes xenobiotics, preventing their entry into the brain. [12][13][14]Therefore, it is critical to determine if 2-Amino-1-(4-methoxyphenyl)propan-1-ol is a substrate for P-gp. A high passive permeability measured in PAMPA can be rendered irrelevant in vivo if the compound is aggressively effluxed.

We use a cell-based Transwell assay, which provides a more physiologically relevant model. To specifically investigate P-gp, we use a cell line engineered to overexpress this transporter, such as Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1). [11] Experimental Protocol: Bidirectional Transport Across MDCK-MDR1 Monolayers

  • Cell Culture: MDCK-MDR1 cells are seeded onto microporous membrane inserts (e.g., Transwells) and cultured for several days to form a confluent, polarized monolayer.

  • Barrier Integrity Confirmation: The integrity of the cell monolayer is confirmed by two methods:

    • TEER Measurement: Transendothelial Electrical Resistance (TEER) is measured using a voltmeter. High TEER values indicate the formation of robust tight junctions. [15] * Lucifer Yellow Permeability: The permeability of a paracellular marker, Lucifer Yellow, is measured. Low permeability confirms a tight barrier.

  • Bidirectional Permeability Assay:

    • Apical-to-Basolateral (A-to-B) Transport: The test compound is added to the apical (upper) chamber, representing the "blood" side. Samples are taken from the basolateral (lower) chamber, representing the "brain" side, over a time course (e.g., 30, 60, 90, 120 minutes).

    • Basolateral-to-Apical (B-to-A) Transport: In a separate set of wells, the test compound is added to the basolateral chamber, and samples are taken from the apical chamber. This measures transport from the "brain" back to the "blood".

  • Quantification and Analysis: Compound concentrations in all samples are determined by LC-MS/MS. The apparent permeability coefficients for both directions (P_app(A-B) and P_app(B-A)) are calculated.

  • Efflux Ratio (ER) Calculation: The ER is calculated as the ratio of the permeability coefficients: ER = P_app(B-A) / P_app(A-B)

Table 3: Interpretation of Efflux Ratio (ER) in MDCK-MDR1 Cells

Efflux Ratio (ER)Interpretation
< 2.0Not a significant P-gp substrate.
2.0 - 5.0Moderate P-gp substrate.
> 5.0Strong P-gp substrate; high potential for active efflux at the BBB.

Part 3: In Vivo Validation of Brain Penetration

Expertise & Causality: In vitro models, while powerful, are still simplifications of the complex in vivo environment. [11]Factors such as plasma protein binding, peripheral metabolism, and cerebral blood flow can significantly influence a drug's ability to reach the brain. [5]Therefore, in vivo validation is the definitive step. The in situ brain perfusion technique is a sophisticated method that allows for the direct measurement of BBB transport kinetics, independent of peripheral pharmacokinetics. [16][17] Experimental Protocol: In Situ Brain Perfusion in Rodents

  • Animal Preparation: A rat or mouse is anesthetized. The common carotid artery is surgically exposed and cannulated with a fine catheter. The external carotid artery is ligated to direct the perfusate towards the brain. [18]2. Perfusion: The animal's systemic circulation to the brain is temporarily replaced by a precisely controlled infusion of a physiological buffer (perfusate) containing a known concentration of 2-Amino-1-(4-methoxyphenyl)propan-1-ol and a vascular space marker (e.g., ¹⁴C-sucrose). The perfusion is carried out for a short duration (e.g., 30-60 seconds). [16][18]3. Brain Tissue Collection: At the end of the perfusion period, the animal is euthanized, and the brain is rapidly removed. The perfused hemisphere is isolated and sampled.

  • Sample Analysis: The concentration of the test compound in the brain tissue homogenate and in the perfusate is quantified by LC-MS/MS. The concentration of the vascular marker is measured by scintillation counting.

  • Data Calculation:

    • The amount of compound in the brain parenchyma (Q_br) is calculated by subtracting the amount remaining in the vascular space (determined by the marker) from the total amount in the tissue.

    • The brain uptake clearance (K_in) or permeability-surface area product (PS) is calculated using the equation: K_in = Q_br / (C_pf * T) Where C_pf is the concentration in the perfusate and T is the perfusion time.

G cluster_prep Surgical Preparation cluster_exp Perfusion Experiment cluster_analysis Analysis Anesthetize Anesthetize Rodent Expose Expose Carotid Artery Anesthetize->Expose Cannulate Cannulate Common Carotid Expose->Cannulate Ligate Ligate External Carotid Cannulate->Ligate StartPerfusion Start Perfusion Pump (Compound + Marker) Ligate->StartPerfusion Begin Experiment Perfuse Perfuse for short duration (30-60s) StartPerfusion->Perfuse StopPerfusion Stop Perfusion & Decapitate Perfuse->StopPerfusion CollectBrain Collect Brain Hemisphere StopPerfusion->CollectBrain Proceed to Analysis Homogenize Homogenize Tissue CollectBrain->Homogenize Analyze LC-MS/MS & Scintillation (Compound & Marker) Homogenize->Analyze Calculate Calculate K_in / PS Product Analyze->Calculate

Caption: Key stages of the in situ brain perfusion technique.

Part 4: Synthesis and Conclusion

By systematically applying the described multi-tiered approach, a comprehensive profile of the BBB permeability for 2-Amino-1-(4-methoxyphenyl)propan-1-ol can be established. This progression from in silico prediction to complex in vivo validation ensures that each experimental step is justified by the last, providing a self-validating system of inquiry.

Table 4: Hypothetical Integrated Data Summary

Assay/MethodKey ParameterHypothetical ResultInterpretation
In Silico Predicted logBB+0.1Likely to cross the BBB.
PAMPA-BBB Pₑ (x 10⁻⁶ cm/s)5.2High passive permeability.
MDCK-MDR1 Efflux Ratio (ER)6.1Strong P-gp substrate. Efflux will likely limit brain accumulation.
In Situ Perfusion K_in (µL/min/g)15Low brain uptake, despite high passive permeability.

This rigorous, step-by-step analytical framework provides the authoritative data and mechanistic insights required for making informed decisions in CNS drug discovery and development.

References

  • Various. (n.d.). Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Shen, J., et al. (2009). Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique. Journal of Cerebral Blood Flow & Metabolism. [Link]

  • Lin, J.H. & Yamazaki, M. (2003). Role of P-Glycoprotein in Pharmacokinetics. Clinical Pharmacokinetics. [Link]

  • Bhalerao, A., et al. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics. [Link]

  • Tornabene, E., et al. (2021). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Cellular Neuroscience. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Smith, Q.R. (2007). In Situ Brain Perfusion Technique. Springer Nature Experiments. [Link]

  • Takasato, Y., et al. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

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  • Kang, Y.S. & Kim, Y.J. (2000). The Simple in Vivo Evaluation Method for Blood-Brain Barrier Permeability of Drugs in Mice. Journal of Pharmaceutical Investigation. [Link]

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  • Maruyama, M., et al. (2000). Role of P-glycoprotein in drug disposition. Yakugaku Zasshi. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Sresht, V., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry. [Link]

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  • van Vliet, E.A., et al. (2022). Regulation of P-Glycoprotein in the Brain. International Journal of Molecular Sciences. [Link]

  • Wandel, C., et al. (1999). Role of blood-brain barrier P-glycoprotein in limiting brain accumulation and sedative side-effects of asimadoline, a peripherally acting analgaesic drug. British Journal of Pharmacology. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14412118, 2-amino-3-(4-methoxyphenyl)propan-1-ol. [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46253, 2-Amino-1-(4-methoxyphenyl)propan-1-ol. [Link]

  • Shang, Z., et al. (2018). In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods. ChemMedChem. [Link]

  • Al-Kofahi, M., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. [Link]

  • Roslin, E., et al. (2022). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience. [Link]

  • Verma, R.P., et al. (2006). In silico prediction of blood brain barrier permeability: an Artificial Neural Network model. Journal of Molecular Modeling. [Link]

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  • Wang, Y., et al. (2018). Enhanced permeability of blood-brain barrier and targeting function of brain via borneol-modified chemically synthesized bovine serum albumin nanoparticles. International Journal of Nanomedicine. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Advanced Liquid-Liquid Extraction Techniques for 2-Amino-1-(4-methoxyphenyl)propan-1-ol

Abstract and Introduction 2-Amino-1-(4-methoxyphenyl)propan-1-ol is a chiral amino alcohol, a structural motif of significant interest in pharmaceutical development and organic synthesis.[1][2] Its amphiphilic nature, po...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction

2-Amino-1-(4-methoxyphenyl)propan-1-ol is a chiral amino alcohol, a structural motif of significant interest in pharmaceutical development and organic synthesis.[1][2] Its amphiphilic nature, possessing both a basic amino group and a polar hydroxyl group, alongside a nonpolar methoxyphenyl moiety, presents a unique challenge and opportunity for selective separation and purification. Liquid-liquid extraction (LLE) is a foundational and highly effective technique for this purpose, leveraging the compound's pH-dependent solubility to achieve high purity and recovery from complex matrices.[3][4]

This guide provides a comprehensive overview of the theoretical principles and practical protocols for the efficient extraction of 2-Amino-1-(4-methoxyphenyl)propan-1-ol. It is designed for researchers, chemists, and drug development professionals seeking to develop robust, validated, and scalable extraction methodologies. We will explore the causality behind procedural steps, ensuring that the protocols are not merely prescriptive but also instructive, allowing for adaptation and optimization.

Guiding Principles: The Chemistry of pH-Dependent Partitioning

The success of liquid-liquid extraction for an ionizable compound like 2-Amino-1-(4-methoxyphenyl)propan-1-ol is fundamentally governed by its acid-base chemistry and its resulting partition coefficient between two immiscible liquid phases.

The Role of pKa and Molecular State

The key to controlling the solubility of our target compound is the basic amino group (-NH₂). In an aqueous solution, this group exists in equilibrium with its protonated (conjugate acid) form, the ammonium cation (-NH₃⁺).

  • Protonated Form (Acidic Conditions): When the pH of the aqueous solution is significantly below the pKa of the conjugate acid (R-NH₃⁺), the equilibrium shifts heavily towards the protonated, charged form. This ionic species is highly polar and preferentially soluble in the aqueous phase.

  • Neutral Form (Basic Conditions): When the pH is significantly above the pKa, the equilibrium shifts towards the deprotonated, neutral (free base) form. This uncharged molecule is significantly less polar and becomes preferentially soluble in an immiscible organic solvent.

The pKa of the conjugate acid for a primary amine of this type is typically in the range of 9-10.[5][6] For the purposes of protocol design, we will operate under the assumption of a pKa ≈ 9.5 . This value is the inflection point where 50% of the compound is ionized and 50% is neutral. To ensure efficient extraction, it is standard practice to adjust the pH to at least 2 units away from the pKa.[7]

Solvent Selection: Matching Polarity

The choice of an organic extraction solvent is critical. The ideal solvent should be immiscible with water, have a high affinity for the neutral form of the target compound, possess a low boiling point for easy removal, and be relatively non-toxic. The principle of "like dissolves like" is paramount.[7] Given the target molecule's moderate polarity (due to the hydroxyl and methoxy groups), solvents with intermediate polarity are often the most effective.

Table 1: Properties of Recommended Organic Solvents for Extraction

SolventDensity (g/mL)Boiling Point (°C)Polarity IndexKey Considerations
Ethyl Acetate 0.90277.14.4Good general-purpose solvent, moderate polarity, environmentally preferred over chlorinated solvents. Can be prone to hydrolysis under strong acid/base conditions.
Dichloromethane (DCM) 1.3339.63.1Excellent solvating power, high density (forms bottom layer), low boiling point. Health and environmental concerns require use in a fume hood.
Methyl tert-Butyl Ether (MTBE) 0.74055.22.5Low density (forms top layer), less prone to forming emulsions than diethyl ether.
Chloroform 1.4961.24.1High solvating power, high density. Similar health concerns to DCM.

Experimental Workflow: A Visual Guide

The following diagram outlines the logical flow for a robust acid-base extraction and purification strategy.

LLE_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aqueous_Start Sample in Aqueous Solution (pH ~7) Action_Basify Add Base (e.g., NaOH) Adjust to pH > 11 Aqueous_Start->Action_Basify Aqueous_Acid Target Compound in Acidic Aqueous Phase (R-NH3+ form) Action_Separate2 Separate Phases Aqueous_Acid->Action_Separate2 Organic_Base Target Compound in Organic Phase (R-NH2 form) Organic_Impurities Neutral Organic Impurities Action_Separate1 Separate Phases Organic_Base->Action_Separate1 Organic_Impurities->Action_Separate2 Action_Extract1 Extract with Organic Solvent Action_Basify->Action_Extract1 Action_Extract1->Organic_Base Action_Acidify Add Acid (e.g., HCl) Adjust to pH < 2 Action_Separate1->Action_Acidify Contains Target + Neutral Impurities Action_Acidify->Organic_Impurities Retains Neutral Impurities Action_Extract2 Back-Extract into New Aqueous Phase Action_Acidify->Action_Extract2 Action_Extract2->Aqueous_Acid Output_Product Purified Product in Aqueous Solution Action_Separate2->Output_Product Output_Waste Impurities in Organic Waste Action_Separate2->Output_Waste

Caption: Workflow for purification via acid-base back-extraction.

Detailed Protocols

Safety Precaution: Always perform extractions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: General Extraction from an Aqueous Matrix

This protocol is designed to transfer the target compound from an aqueous sample (e.g., a reaction quench mixture) into an organic phase.

  • Objective: To achieve >95% recovery of the analyte from an aqueous solution.

  • Materials:

    • Aqueous sample containing 2-Amino-1-(4-methoxyphenyl)propan-1-ol

    • Separatory funnel

    • 1 M Sodium Hydroxide (NaOH) solution

    • Ethyl Acetate (or Dichloromethane)

    • Saturated Sodium Chloride solution (Brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • pH paper or calibrated pH meter

    • Rotary evaporator

  • Methodology:

    • Preparation: Transfer the aqueous sample into a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).

    • Basification (The "Why"): Check the pH of the aqueous solution. Slowly add 1 M NaOH dropwise while swirling. Continue adding base until the pH is ≥ 11.5. This step is critical to deprotonate the ammonium group to its neutral, organic-soluble free base form.[8]

    • Solvent Addition: Add a volume of ethyl acetate equal to the volume of the aqueous phase to the separatory funnel.

    • Extraction: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.

      • Expert Insight: Vigorous mixing creates a large surface area between the two phases, maximizing the rate of transfer of the analyte into the organic solvent.[4]

    • Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. Ethyl acetate is less dense than water and will be the top layer. If using dichloromethane, it will be the bottom layer.

    • Collection: Drain the lower (aqueous) layer into a clean flask. Then, drain the upper (organic) layer containing your product into a separate flask (e.g., a round-bottom flask).

    • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-6) two more times with fresh portions of ethyl acetate. This ensures maximum recovery, as the partitioning is an equilibrium process.

    • Combine and Wash: Combine all organic extracts in the separatory funnel. Add a small volume of brine (approx. 20% of the total organic volume) and shake gently. This "brine wash" helps to remove residual water from the organic phase.

    • Drying: Drain the combined organic layer into a clean, dry Erlenmeyer flask. Add a scoop of anhydrous sodium sulfate, swirl, and let it stand for 10-15 minutes until the solvent is clear. The Na₂SO₄ absorbs the remaining water.

    • Isolation: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude extracted product.

Protocol 2: Purification via Acid-Base Back-Extraction

This protocol is used when the initial extract contains non-basic organic impurities. It selectively pulls the basic target compound back into an aqueous phase, leaving neutral impurities behind.

  • Objective: To separate the target amine from neutral organic contaminants.

  • Methodology:

    • Starting Point: Begin with the combined organic extracts obtained from Protocol 1 (after step 7).

    • Acidification (The "Why"): Add the organic extract to a separatory funnel. Add an equal volume of 1 M Hydrochloric Acid (HCl). Shake vigorously, venting frequently. This step protonates the basic amine, converting it back into its water-soluble ammonium salt form (R-NH₃⁺Cl⁻).[3][8] Neutral impurities remain in the organic phase.

    • Separation: Allow the layers to separate. Drain the lower (aqueous) layer into a clean flask. The upper (organic) layer now contains the impurities and can be set aside as waste.

    • Liberation of Free Base: Transfer the acidic aqueous solution to a clean separatory funnel. Slowly add 1 M NaOH until the pH is ≥ 11.5 to regenerate the neutral free base.

    • Final Extraction: Extract this basic aqueous solution three times with fresh ethyl acetate (or DCM) as described in Protocol 1 (steps 3-7).

    • Isolation: Combine, wash, dry, and evaporate the organic layers as described in Protocol 1 (steps 8-10) to yield the purified product.

Validation and Quantification

A protocol is only trustworthy if its outcome can be verified. Quantification of the analyte in each phase is essential for calculating extraction efficiency. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an ideal method due to the compound's chromophore (the methoxyphenyl group).[9]

Sample HPLC-UV Method
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm or 275 nm.

  • Procedure:

    • Prepare a standard stock solution of purified 2-Amino-1-(4-methoxyphenyl)propan-1-ol of known concentration.

    • Create a calibration curve by preparing a series of dilutions from the stock solution.

    • Before extraction, take an aliquot of the initial sample for analysis.

    • After extraction, take aliquots of the combined organic phase and the final aqueous phase.

    • Inject all samples and standards onto the HPLC system.

    • Calculate the concentration in each phase using the calibration curve.

  • Calculation of Extraction Efficiency (%E): %E = (Mass of analyte in organic phase / Initial mass of analyte) * 100

References

  • Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. National Center for Biotechnology Information.[Link]

  • 2-amino-3-(4-methoxyphenyl)-1-propanol - Chemical Synthesis Database. ChemSynthesis.[Link]

  • 1-Propanone, 2-amino-1-(4-methoxyphenyl)-. PubChem, National Center for Biotechnology Information.[Link]

  • 2-Amino-3-(4-methoxyphenyl)propan-1-ol. PubChem, National Center for Biotechnology Information.[Link]

  • 2-Amino-1-(4-methoxyphenyl)propan-1-ol. PubChem, National Center for Biotechnology Information.[Link]

  • Reactive Extraction of Enantiomers of 1,2-Amino Alcohols via Stereoselective Thermodynamic and Kinetic Processes. ACS Publications, The Journal of Organic Chemistry.[Link]

  • Liquid–liquid extraction. Wikipedia.[Link]

  • 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol Properties. U.S. Environmental Protection Agency (EPA).[Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex.[Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International.[Link]

  • Identification and Screening of Potential Organic Solvents for the Liquid–Liquid Extraction of Aromatics. ACS Publications, Organic Process Research & Development.[Link]

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  • Extraction of aromatic and polyaromatic compounds with NMP: experimental and model description. BURJC Digital.[Link]

  • Method of selectively extracting amino acids.
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  • LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. University of Colorado Boulder, Department of Chemistry.[Link]

  • Solubility of Organic Compounds. University of Calgary, Department of Chemistry.[Link]

  • Approximate pKa chart of the functional groups. University of Wisconsin-Madison, Department of Chemistry.[Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques.[Link]

  • New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Spectroscopy Online.[Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. National Center for Biotechnology Information.[Link]

  • Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. ResearchGate.[Link]

  • pKa Data Compiled by R. Williams. University of California, Riverside.[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Amino-1-(4-methoxyphenyl)propan-1-ol Synthesis

Welcome to the Advanced Technical Support Center. This portal is designed for researchers, chemists, and drug development professionals troubleshooting the synthesis of 2-Amino-1-(4-methoxyphenyl)propan-1-ol (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This portal is designed for researchers, chemists, and drug development professionals troubleshooting the synthesis of 2-Amino-1-(4-methoxyphenyl)propan-1-ol (also known as 4-methoxynorephedrine).

Synthesizing benzylic amino alcohols with electron-donating substituents presents unique mechanistic challenges. Below, you will find a detailed workflow analysis, causality-driven troubleshooting FAQs, quantitative data comparisons, and a self-validating experimental protocol designed to maximize your yield.

Synthesis Workflow & Common Pitfalls

The diagram below illustrates the standard synthetic route starting from 4-methoxypropiophenone, highlighting the critical reduction step where the majority of yield loss occurs due to competing side reactions.

G A 4-Methoxypropiophenone (Starting Material) B 2-Bromo-1-(4-methoxyphenyl) propan-1-one A->B Br2 / AcOH C 2-Amino-1-(4-methoxyphenyl) propan-1-one HCl (Stable Intermediate) B->C 1. Amination 2. HCl gas D 2-Amino-1-(4-methoxyphenyl) propan-1-ol (Target Amino Alcohol) C->D NaBH4 / MeOH (Optimized Route) E 2,5-Dihydropyrazine Dimer (Yield Loss via Condensation) C->E Free-basing (Spontaneous) F 1-(4-Methoxyphenyl) propan-2-amine (PMA) (Yield Loss via Hydrogenolysis) C->F Pd/C + H2 (Over-reduction)

Fig 1. Synthesis workflow highlighting optimized pathways (green) and common yield-loss side reactions (red).

Troubleshooting Guides & FAQs

As an application scientist, I frequently see researchers lose up to 90% of their product during the final reduction step. The target molecule possesses a highly sensitive benzylic hydroxyl group and two chiral centers[1]. Here is the mechanistic causality behind these failures and how to correct them.

Q1: Why am I getting 1-(4-methoxyphenyl)propan-2-amine (PMA) instead of the target alcohol during catalytic hydrogenation?

The Causality: You are experiencing benzylic hydrogenolysis (over-reduction). The 4-methoxy group on the aromatic ring is a strong electron-donating group (+M resonance effect). During Palladium-catalyzed hydrogenation (Pd/C + H₂), this methoxy group strongly stabilizes the benzylic carbocation intermediate that forms on the catalyst surface. This stabilization drastically lowers the activation energy required to cleave the benzylic C-OH bond, resulting in the complete loss of the hydroxyl group and the formation of the alkane derivative[2]. The Solution: Abandon Palladium-based catalysts for this specific substrate. Switch to a standard hydride donor like Sodium Borohydride ( NaBH4​ ) in methanol. If catalytic hydrogenation is strictly required for your scale-up, you must use a significantly less active catalyst (e.g., Adams' catalyst, PtO2​ ) at sub-ambient temperatures, though hydride reduction remains the gold standard for preserving the benzylic alcohol.

Q2: My alpha-amino ketone intermediate turns yellow/brown, and my yield plummets before the reduction step even begins. What is happening?

The Causality: You are witnessing spontaneous dimerization . Because the intermediate (2-amino-1-(4-methoxyphenyl)propan-1-one) contains both a primary amine (a nucleophile) and a ketone (an electrophile), the free base is highly unstable. Molecules will rapidly undergo intermolecular condensation with one another to form a 6-membered 2,5-dihydropyrazine ring, which then oxidizes in the air to form a stable, useless pyrazine dimer[3]. The Solution: Never isolate or store the alpha-amino ketone as a free base. It must be precipitated and stored as a hydrochloride (HCl) salt. The protonation of the amine eliminates its nucleophilicity, rendering the molecule perfectly stable. Perform the reduction in situ directly on the HCl salt (see protocol below).

Q3: How can I improve the diastereomeric ratio to increase the yield of my specific target isomer?

The Causality: The reduction of the planar ketone creates a second chiral center. Uncatalyzed NaBH4​ reduction lacks strong stereocontrol because the acyclic transition state allows for free rotation around the C-C bond, typically yielding a near 1:1 mixture of erythro and threo diastereomers. The Solution: To achieve high yields of a specific diastereomer, you must alter the transition state kinetics. For high erythro selectivity, use a sterically bulky reducing agent like L-Selectride at -78 °C. For absolute enantiomeric and diastereomeric control, utilize Noyori asymmetric transfer hydrogenation (e.g., Ru-TsDPEN catalyst with sodium formate).

Quantitative Data: Reduction Method Comparison

To help you select the correct reagents, the table below summarizes the expected outcomes of various reduction methods applied to 2-amino-1-(4-methoxyphenyl)propan-1-one.

Reduction MethodCatalyst / ReagentTempMajor ProductTypical YieldDiastereomeric Ratio (Erythro:Threo)
Catalytic Hydrogenation Pd/C, H₂ (1 atm)25 °C1-(4-methoxyphenyl)propan-2-amine< 10% (Target)N/A (Hydrogenolysis)
Standard Hydride NaBH4​ 0 °C2-Amino-1-(4-methoxyphenyl)propan-1-ol85 - 90% ~ 55:45
Bulky Hydride L-Selectride-78 °C2-Amino-1-(4-methoxyphenyl)propan-1-ol75 - 80% > 90:10
Asymmetric Transfer Ru-TsDPEN, HCOONa40 °C(1R,2S) or (1S,2R) Amino Alcohol> 90% > 95:5 (Enantiopure)

Experimental Protocol: Optimized NaBH4​ Reduction

This self-validating protocol is engineered to prevent both pyrazine dimerization and benzylic hydrogenolysis, ensuring a high yield of the mixed-diastereomer amino alcohol.

Objective: Reduce 2-amino-1-(4-methoxyphenyl)propan-1-one hydrochloride to 2-amino-1-(4-methoxyphenyl)propan-1-ol.

Step-by-Step Methodology:

  • Solvent Preparation: Suspend 10.0 g of 2-amino-1-(4-methoxyphenyl)propan-1-one hydrochloride in 100 mL of anhydrous methanol in a round-bottom flask.

    • Expert Insight: Do not neutralize the salt prior to this step. The acidic proton protects the amine from self-condensation.

  • Temperature Control: Chill the suspension to 0 °C to 5 °C using an ice-water bath under continuous magnetic stirring.

    • Expert Insight: Lower temperatures slow down the reduction, but critically, they suppress the exothermic degradation pathways.

  • Controlled Reduction: Slowly add 3.5 g of Sodium Borohydride ( NaBH4​ ) in small portions over a period of 45 minutes.

    • Expert Insight: As NaBH4​ is added, the solution will naturally basify, liberating the free amine. However, because the reducing agent is already present in excess, the ketone is reduced to the alcohol faster than the free amine can attack another ketone to form the dimer.

  • Quenching: Remove the ice bath and allow the mixture to stir for an additional 2 hours at room temperature to ensure complete conversion. Quench the unreacted NaBH4​ by slowly adding 20 mL of cold distilled water.

  • Extraction & Purification: Concentrate the methanol under reduced pressure (keep the water bath < 40 °C to prevent thermal degradation). Extract the remaining aqueous residue with Dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and evaporate under vacuum to yield the crude 2-amino-1-(4-methoxyphenyl)propan-1-ol as a viscous oil or waxy solid.

References

  • [1] National Center for Biotechnology Information. "2-Amino-1-(4-methoxyphenyl)propan-1-ol | C10H15NO2 | CID 46253 - PubChem". PubChem. URL:[Link]

  • [2] National Science Foundation. "Selective Lignin Depolymerization via Transfer Hydrogenolysis Using Hydrotalcite Supported Palladium". NSF Public Access Repository. URL:[Link]

  • [3] Wikipedia Contributors. "Cathinone". Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Optimization

Technical Support Center: LC-MS/MS Optimization for 2-Amino-1-(4-methoxyphenyl)propan-1-ol

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for 2-Amino-1-(4-methoxyphenyl)propan-1-ol (a methoxy-cathine/ephedrine derivative).

Due to its hydrophilic nature, secondary alcohol, and basic primary amine (pKa ~9.5), this compound is notoriously difficult to retain and resolve on traditional reversed-phase systems. This guide provides mechanistic troubleshooting, quantitative comparisons, and self-validating protocols to overcome poor retention, peak tailing, and MS signal suppression.

Part 1: Quantitative System Parameters

To establish a baseline for method development, we must first compare the physicochemical effects of mobile phase additives and stationary phase chemistries on basic amines.

Table 1: Mobile Phase Buffer Comparison for Basic Amines
Additive / BufferTypical pHMS Signal SuppressionPeak Shape (C18)Retention (C18)Mechanistic Effect
0.1% Trifluoroacetic Acid (TFA) ~2.0Severe ExcellentModerateStrong ion-pairing agent; suppresses ESI+ droplet emission[1].
0.1% Formic Acid (FA) ~2.7LowPoor (Tailing)Very LowAnalyte fully protonated; weak ion-pairing leads to silanol interactions[1].
0.1% FA + 5mM NH₄-Formate ~3.2LowGoodLowFormate masks active silanols, increasing sample load tolerance and symmetry[2].
10mM NH₄-Bicarbonate ~9.5LowExcellentHigh Neutralizes the basic amine, maximizing hydrophobic retention and eliminating ionic tailing[3].
Table 2: Stationary Phase Selectivity
Column ChemistryPrimary InteractionRetention of TargetSuitability for Basic Amines
Standard C18 (Silica) Hydrophobic (Dispersive)PoorLow (Prone to severe silanol tailing at mid-pH)[1].
Hybrid C18 (High-pH Stable) HydrophobicHigh (at pH > 9)Excellent (Allows use of pH 9.5 mobile phases)[3][4].
PFPP (Pentafluorophenylpropyl) π−π , Dipole, H-BondingHigh (at low pH)Excellent (Fluorinated ring interacts with the electron-rich 4-methoxyphenyl group)[5][6].

Part 2: Troubleshooting Guides & Mechanistic FAQs

Q1: Why does 2-Amino-1-(4-methoxyphenyl)propan-1-ol elute in the void volume on my standard C18 column when using 0.1% Formic Acid? Causality: At pH 2.7 (0.1% Formic Acid), the primary amine group of the analyte is fully protonated ( NH3+​ ). Because standard C18 relies purely on hydrophobic dispersive forces, it cannot adequately retain highly polar, charged molecules. Solution: You must alter the selectivity mechanism. Either switch to a PFPP (Pentafluorophenylpropyl) column, which utilizes dipole-dipole and π−π interactions to retain the protonated amine and the aromatic ring[5][6], or increase the mobile phase pH to neutralize the analyte[3].

Q2: I am experiencing severe peak tailing (Asymmetry Factor > 2.0). How do I correct this without using TFA, which kills my MS signal? Causality: Peak tailing for basic amines is primarily caused by secondary electrostatic interactions (ion-exchange) between the positively charged amine and negatively charged, un-endcapped silanols ( SiO− ) on the silica surface[1][4]. TFA solves this via ion-pairing, but suppresses ESI+ signal. Solution: Replace TFA with a combination of 0.1% Formic Acid and 5-10 mM Ammonium Formate . The ammonium ions compete for and mask the active silanol sites, significantly improving peak shape and sample load tolerance without causing MS signal suppression[2].

Mechanism L Low pH (<3.0) 0.1% Formic Acid S1 Analyte: Protonated (+) Silanols: Neutral (OH) Result: Low Retention L->S1 M Mid pH (5.0-7.0) Ammonium Acetate S2 Analyte: Protonated (+) Silanols: Ionized (-) Result: Severe Tailing M->S2 H High pH (>9.0) NH4-Bicarbonate S3 Analyte: Neutral (0) Silanols: Ionized (-) Result: Sharp Peaks H->S3

Caption: Mechanistic effect of mobile phase pH on silanol ionization and peak shape.

Q3: Is it possible to use a basic mobile phase (pH 9.5) for this compound if I am detecting in ESI Positive mode? Causality: Yes, and it is often highly recommended. While it seems counterintuitive to use a high pH (which neutralizes the basic amine) for positive electrospray ionization (ESI+), the analyte is easily re-protonated in the gas phase or via localized pH changes during droplet desolvation[3]. Solution: Using 10 mM Ammonium Bicarbonate (pH 9.5) on a high-pH stable hybrid C18 column forces the amine into its unionized state, drastically increasing hydrophobic retention and eliminating ionic tailing, while maintaining excellent ESI+ sensitivity[3][4].

Workflow A 2-Amino-1-(4-methoxyphenyl)propan-1-ol LC-MS/MS Optimization B Poor Retention (Hydrophilic Amine) A->B C Peak Tailing (Silanol Interactions) A->C D Signal Suppression (Matrix/Buffer Effects) A->D E PFPP Stationary Phase (pi-pi & dipole) B->E Orthogonal selectivity F High pH Mobile Phase (pH 9.5, Hybrid C18) B->F Neutralize analyte C->F Eliminate ionic binding G Volatile Buffer (FA + NH4-Formate) C->G Mask active silanols D->G Replace TFA H Optimized Method High E-E-A-T Standard E->H F->H G->H

Caption: Decision matrix for resolving retention, tailing, and MS suppression.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the system suitability criteria at the end of the protocol are not met, the method flags a specific mechanical or chemical failure.

Protocol A: Orthogonal Selectivity Workflow (Low pH / PFPP Column)

Best for laboratories requiring acidic mobile phases for multi-analyte screening.

Materials:

  • Column: Pentafluorophenylpropyl (PFPP), 100 x 2.1 mm, 3 µm (e.g., UCT Selectra PFPP)[5].

  • Mobile Phase A: 0.1% Formic Acid + 5 mM Ammonium Formate in LC-MS grade H2​O .

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol. (Note: Methanol is preferred over Acetonitrile for PFPP columns to maximize π−π interactions).

Step-by-Step Execution:

  • Buffer Preparation: Dissolve 315 mg of Ammonium Formate in 1 L of H2​O . Add 1 mL of Formic Acid. Sonicate for 10 minutes to degas.

  • System Equilibration: Purge the LC lines and equilibrate the PFPP column at 5% B for 15 column volumes (CV) at a flow rate of 0.4 mL/min. Set column oven to 40°C.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte).

    • 1.0 - 5.0 min: Ramp to 60% B.

    • 5.0 - 6.0 min: Ramp to 95% B (Column wash).

    • 6.1 - 9.0 min: 5% B (Re-equilibration).

  • MS/MS Detection: Operate in ESI+ MRM mode. Precursor ion [M+H]+ is m/z 182.1. Optimize collision energy for primary product ions (typically loss of H2​O and NH3​ ).

Self-Validation Criteria:

  • Retention Factor ( k′ ): Must be ≥2.0 . If k′<2.0 , verify the absence of Acetonitrile in Mobile Phase B, as strong aprotic solvents disrupt PFPP dipole interactions.

  • Tailing Factor ( Tf​ ): Must be ≤1.3 . If Tf​>1.3 , increase Ammonium Formate concentration to 10 mM to further mask silanols[2].

Protocol B: Hydrophobic Maximization Workflow (High pH / Hybrid C18)

Best for maximizing peak symmetry and utilizing standard reversed-phase retention.

Materials:

  • Column: High-pH stable Hybrid C18, 100 x 2.1 mm, 2.7 µm (e.g., Waters XTerra or Agilent Poroshell HPH-C18)[3][4].

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade H2​O , adjusted to pH 9.5 with Ammonium Hydroxide.

  • Mobile Phase B: LC-MS grade Acetonitrile.

Step-by-Step Execution:

  • Buffer Preparation: Dissolve 790 mg of Ammonium Bicarbonate in 1 L of H2​O . Titrate with dilute Ammonium Hydroxide until pH reaches exactly 9.5. (Caution: Do not exceed the pH limit of your specific column).

  • System Equilibration: Equilibrate the hybrid column at 10% B at 0.3 mL/min. Set column oven to 30°C to preserve column lifetime at high pH.

  • Gradient Elution:

    • 0.0 - 4.0 min: Ramp from 10% B to 90% B.

    • 4.0 - 5.0 min: Hold at 90% B.

    • 5.1 - 8.0 min: 10% B (Re-equilibration).

  • MS/MS Detection: Operate in ESI+ mode. Ensure the desolvation gas temperature is set sufficiently high (e.g., 350°C) to facilitate gas-phase protonation of the neutralized amine[3].

Self-Validation Criteria:

  • Signal-to-Noise (S/N): Must be comparable to low-pH methods. If S/N drops significantly, increase capillary voltage slightly to aid in gas-phase ionization.

  • Peak Width: Should be < 0.1 min at half-height. High pH forces the amine into a single, unionized state, preventing the band broadening associated with dual-state (ionized/neutral) elution[3].

References

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Waters Application Notes. Available at:[Link][3]

  • Agilent Technologies / LCMS.cz. "Why it matters and how to get good peak shape." Technical Presentation. Available at:[Link][4]

  • ResearchGate. "Determination of ephedrine alkaloids in Ephedra natural products using HPLC on a pentafluorophenylpropyl stationary phase." Journal of Chromatography A. Available at:[Link][6]

  • HPLC.eu. "A Guide to HPLC and LC-MS Buffer Selection." Technical Guide. Available at:[Link][1]

  • National Institutes of Health (PMC). "The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests." Journal of Biomolecular Techniques. Available at:[Link][2]

Sources

Troubleshooting

Technical Support Center: Resolution of 2-Amino-1-(4-methoxyphenyl)propan-1-ol

Welcome to the Technical Support Center for the separation and chiral resolution of 2-Amino-1-(4-methoxyphenyl)propan-1-ol (also known as 4-methoxynorephedrine). This chiral amino alcohol possesses two stereocenters, res...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the separation and chiral resolution of 2-Amino-1-(4-methoxyphenyl)propan-1-ol (also known as 4-methoxynorephedrine). This chiral amino alcohol possesses two stereocenters, resulting in four distinct stereoisomers: a pair of erythro enantiomers ((1R,2S) and (1S,2R)) and a pair of threo enantiomers ((1R,2R) and (1S,2S)).

As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step framework. It addresses both the physical separation of the erythro and threo diastereomers and the subsequent chiral resolution of the target racemate using diastereomeric salt formation [1].

Mechanistic Workflow

The following diagram illustrates the two-stage resolution process. First, the diastereomers are separated based on their inherent physicochemical differences. Second, the isolated racemate is resolved into pure enantiomers via a chiral resolving agent.

G Mix Racemic erythro/threo Mixture 2-Amino-1-(4-methoxyphenyl)propan-1-ol Base Freebasing & HCl Salt Formation (EtOH / Et2O) Mix->Base Step 1 Erythro erythro-Isomer HCl (Racemate) Precipitate (Less Soluble) Base->Erythro Fractional Crystallization Threo threo-Isomer HCl (Racemate) Mother Liquor (More Soluble) Base->Threo Fractional Crystallization Tartaric Chiral Resolution (+)-Dibenzoyl-D-tartaric acid (DBTA) Erythro->Tartaric Freebasing & Resolving Agent Salt Diastereomeric Salt Crystallization (1S,2R)-Isomer-(+)-DBTA Tartaric->Salt Selective Precipitation Pure Basification (NaOH) Pure (1S,2R)-Enantiomer Salt->Pure Recovery

Workflow for the separation of erythro/threo diastereomers and subsequent chiral resolution.

Experimental Protocols (Self-Validating Systems)

Protocol A: Separation of Erythro and Threo Diastereomers

Causality: Diastereomers possess distinct spatial arrangements, leading to different crystal lattice packing efficiencies and hydration states. The erythro hydrochloride salt exhibits significantly lower solubility in cold ethanol/diethyl ether mixtures compared to the threo isomer, allowing for efficient fractional crystallization.

  • Freebasing: Suspend the unresolved mixture in 1M NaOH and extract into dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum to yield the free amine.

  • Salt Formation: Dissolve the free amine in absolute ethanol. Slowly bubble dry HCl gas (or add 2M ethereal HCl dropwise) on an ice bath until the solution reaches pH 2.

  • Fractional Crystallization: Add diethyl ether dropwise until slight turbidity is observed (the metastable zone). Chill the flask to 4°C for 12 hours without disturbance to promote nucleation.

  • Isolation: Vacuum filter the precipitate. The filter cake is predominantly erythro-HCl, while the mother liquor contains the enriched threo-HCl.

  • Validation (NMR): Confirm diastereomeric purity via ¹H-NMR. Evaluate the benzylic proton (H-1) doublet. The coupling constant ( J1,2​ ) will be ~3.5–5.0 Hz for the erythro isomer and ~8.0–9.0 Hz for the threo isomer. The larger J value in the threo isomer is dictated by the Karplus equation due to its preferred antiperiplanar conformation.

Protocol B: Chiral Resolution of the Erythro Racemate

Causality: Enantiomers cannot be separated by standard physical means. By reacting the racemic erythro free base with an enantiopure chiral acid like (+)-Dibenzoyl-D-tartaric acid (DBTA), diastereomeric salts are formed. These salts have different lattice energies, enabling selective precipitation [1].

  • Preparation: Dissolve the erythro free base (1.0 eq) in hot methanol.

  • Resolving Agent Addition: Add a solution of (+)-DBTA (0.5 eq) in methanol. Utilizing the "half-equivalent" method forces the less soluble enantiomer to preferentially crystallize, often yielding higher initial enantiomeric excess (ee) [1].

  • Crystallization: Allow the solution to cool slowly to room temperature over 24 hours. Rapid cooling causes kinetic trapping of impurities; slow cooling ensures thermodynamic control and pure crystal growth of the (1S,2R)-enantiomer-(+)-DBTA salt.

  • Recrystallization: Filter and recrystallize the salt from methanol until a constant specific rotation is achieved via polarimetry.

  • Recovery: Suspend the pure salt in water, basify with aqueous NH₄OH to pH 10, and extract with DCM to recover the pure enantiomer.

Technical FAQs & Troubleshooting Guide

Q1: Why am I getting an oil instead of crystalline diastereomeric salts during the DBTA resolution? A1: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high or the solvent system is too polar, preventing proper nucleation. Solution: Switch to a less polar solvent system by adding an anti-solvent (e.g., MTBE) dropwise to the methanol solution until slight turbidity appears. Ensure the free base is completely anhydrous; residual water heavily influences the hydration state and lattice energy of the tartrate salt, favoring oil formation.

Q2: My chiral HPLC shows poor peak shape and severe tailing for the free base enantiomers. How do I fix this? A2: Amino alcohols strongly interact with residual acidic silanol groups on standard silica-based chiral stationary phases (CSPs). These secondary interactions (hydrogen bonding and ion-exchange) disrupt the partitioning kinetics. Solution: Add a basic modifier (e.g., 0.1% diethylamine or ethanolamine) to the mobile phase. This competitively caps the active silanol sites, ensuring purely enantioselective interactions with the chiral selector.

Q3: The optical purity of my resolved enantiomer plateaus at 85% ee even after multiple recrystallizations. What is the mechanistic cause? A3: You have likely encountered a partial solid solution where the more soluble diastereomeric salt co-crystallizes within the lattice of the less soluble salt. Solution: Implement a "Dutch Resolution" strategy [2]. Instead of a single resolving agent, use a family of structurally related agents (e.g., a mixture of Tartaric acid, DBTA, and Di-p-toluoyltartaric acid). The minor additives act as targeted nucleation inhibitors for the more soluble salt, drastically improving the ee of the precipitate [2].

Quantitative Data Presentation

Table 1: Physicochemical & NMR Properties for Diastereomer Identification

Propertyerythro-Isomerthreo-IsomerMechanistic Rationale
Relative Stereochemistry (1R,2S) and (1S,2R)(1R,2R) and (1S,2S)Syn vs. Anti spatial arrangement of OH and NH₂ groups.
¹H-NMR J1,2​ (Hz) ~3.5 – 5.0 Hz~8.0 – 9.0 HzKarplus equation: threo prefers antiperiplanar conformation yielding larger J values.
HCl Salt Solubility Lower (Precipitates)Higher (Mother Liquor)Differences in crystal lattice packing efficiency.

Table 2: Common Resolving Agents & Optimization Parameters

Resolving AgentTarget EnantiomerOptimal Solvent SystemTypical 1st-Pass ee
(+)-Dibenzoyl-D-tartaric acid(1S,2R)-erythroMethanol / Water>85%
(-)-Dibenzoyl-L-tartaric acid(1R,2S)-erythroMethanol / Water>85%
L-(+)-Tartaric acid(1S,2R)-erythroEthanol / Methanol~60-75%
D-(-)-Mandelic acid(1R,2S)-erythroIsopropanol / MTBE~70%

References

  • Bánhegyi, D.F., Fogassy, E., Madarász, J., & Pálovics, E. (2022). "Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base." Molecules, 27(10), 3134. URL:[Link]

  • Kellogg, R.M., Kaptein, B., & Vries, T.R. (2007). "Dutch resolution of racemates and the roles of solid solution formation and nucleation inhibition." Topics in Current Chemistry, 269, 159-197. URL:[Link]

Optimization

Technical Support Center: Optimizing Crystallization of 2-Amino-1-(4-methoxyphenyl)propan-1-ol

Welcome to the technical support center for the purification of 2-Amino-1-(4-methoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address specific challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Amino-1-(4-methoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the crystallization process. Our focus is on providing practical, in-depth solutions to minimize impurities and ensure the highest quality of your final product. This document moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the crystallization of 2-Amino-1-(4-methoxyphenyl)propan-1-ol.

Q1: What is the primary objective of recrystallizing 2-Amino-1-(4-methoxyphenyl)propan-1-ol?

The primary objective is purification.[1] Crystallization is a powerful technique for separating a desired compound from impurities.[2] The process relies on the principle of differential solubility: the target compound and its impurities will have different solubility profiles in a given solvent system. By carefully selecting a solvent where 2-Amino-1-(4-methoxyphenyl)propan-1-ol is highly soluble at high temperatures but poorly soluble at low temperatures, we can induce it to selectively crystallize out of the solution upon cooling, while the impurities remain dissolved in the solvent (the "mother liquor").[2][3] This effectively removes soluble impurities, unreacted starting materials, and side-products from the synthesis.

Q2: How do I select the most effective solvent for crystallization?

Solvent selection is the most critical step for a successful recrystallization.[3] The ideal solvent should exhibit a steep solubility curve for the compound—high solubility at its boiling point and low solubility at room temperature or in an ice bath.[2]

A guiding principle is "like dissolves like"; since 2-Amino-1-(4-methoxyphenyl)propan-1-ol is a polar molecule containing amino, hydroxyl, and methoxy groups, polar solvents are a good starting point.[3][4] Common choices include water, methanol, or ethanol.[3][4] Often, a mixed-solvent system (e.g., ethanol-water) provides the optimal solubility profile where one solvent is a "good" solvent (dissolves the compound well) and the other is a "bad" or "anti-solvent" (dissolves the compound poorly).[5] The correct ratio must be determined experimentally.[3]

Q3: What are the most common impurities I might encounter?

Impurities can originate from several sources:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 4-methoxybenzaldehyde, p-anisaldehyde, or 1-(4-methoxyphenyl)ethanone.[6][7]

  • Side-Products: The synthesis of amino alcohols can sometimes lead to side-products from over-reduction, dehydration, or other competing reactions.[8][9]

  • Reagents and Catalysts: Residual reagents or catalysts from the synthesis reaction may be present.

  • Degradation Products: The compound may degrade under harsh conditions (e.g., extreme pH or temperature), although it is generally stable under standard laboratory conditions.[4]

Q4: How does solution pH impact the crystallization process?

The pH of the solution is a critical parameter that significantly influences the solubility and crystallization of 2-Amino-1-(4-methoxyphenyl)propan-1-ol. As an amino alcohol, the molecule possesses both a basic amino group and a weakly acidic hydroxyl group.

  • Solubility: In aqueous or protic solvents, the molecule's solubility is highly pH-dependent.[10][11] At its isoelectric point, the compound exists predominantly as a neutral zwitterion and typically exhibits its lowest solubility.[11] Adjusting the pH away from the isoelectric point—either by adding acid to protonate the amino group (forming a soluble ammonium salt) or adding a base to deprotonate the hydroxyl group (forming a soluble alkoxide)—will dramatically increase its solubility.[10][11] This property can be exploited for purification, but uncontrolled pH can lead to poor yields or failed crystallization.

  • Crystal Quality: The pH also affects the nucleation and growth of crystals.[12] Operating at an optimal pH can improve the size and morphology of the crystals, making them easier to handle and purify.[12]

Q5: What is polymorphism, and why is it a concern for this compound?

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[13][14] These different forms, or polymorphs, have the same chemical composition but different internal arrangements of the molecules in the crystal lattice.[15] This is a critical consideration in drug development because different polymorphs can have significantly different physicochemical properties, including:

  • Melting point

  • Solubility and dissolution rate

  • Bioavailability

  • Stability

The conditions of crystallization—such as the choice of solvent, cooling rate, temperature, and pH—are controlling factors in determining which polymorph is formed.[13][16] For a pharmaceutical intermediate or active ingredient, it is crucial to consistently produce the same, most stable polymorph to ensure product quality and regulatory compliance.[13][14]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during crystallization experiments.

Problem 1: The compound "oils out" as a liquid instead of forming solid crystals.

  • Causality: "Oiling out" typically occurs when the melting point of the impure compound is lower than the temperature at which the solution becomes saturated.[3] Instead of crystallizing, the solute separates as a supercooled liquid. This is detrimental to purification as the oil tends to trap impurities.

  • Solutions:

    • Increase Solvent Volume: Add more hot solvent to the mixture to decrease the saturation temperature of the solution below the compound's melting point.[3]

    • Lower the Solution Temperature: Use a solvent with a lower boiling point.

    • Modify Cooling Rate: Allow the solution to cool more slowly to give molecules more time to arrange into a crystal lattice.

    • Use a Two-Solvent System: Dissolve the compound in a minimum of a "good" hot solvent, then slowly add a "bad" solvent (anti-solvent) at a temperature below the compound's melting point until turbidity persists. Re-heat gently to clarify and then cool slowly.[17]

Problem 2: The final crystal yield is very low.

  • Causality: Low yield is often a result of procedural errors that leave a significant portion of the product dissolved in the mother liquor.

  • Solutions:

    • Minimize Solvent Usage: Ensure you are using the minimum amount of near-boiling solvent required to fully dissolve the compound.[2] Using excess solvent will keep more of your product in solution upon cooling.

    • Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice-water bath to maximize crystal precipitation.[2][5]

    • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.[17]

    • Use Ice-Cold Wash Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent.[2] Using room temperature or warm solvent will redissolve a portion of your purified crystals.[2]

Problem 3: The final product is still impure (e.g., off-color, broad melting point).

  • Causality: Impurities are present either because they co-crystallized with the product or were trapped within the crystal lattice.

  • Solutions:

    • Slow Down Cooling: Rapid cooling is a primary cause of impurity trapping.[5] Allow the solution to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. This promotes the formation of larger, more perfect crystals that exclude impurities.

    • Change the Solvent System: The initial solvent may have a similar solubility profile for both the compound and a key impurity. Try recrystallizing from a solvent with different polarity.

    • Use Activated Charcoal for Color: If the product has a persistent color, this is likely due to high molecular weight, colored impurities. Dissolve the compound in the hot solvent, add a small amount (1-2% by weight) of activated charcoal, and boil for a few minutes.[2] The charcoal adsorbs the colored impurities. Perform a hot filtration to remove the charcoal before cooling the solution to crystallize.[2]

    • Perform a Second Recrystallization: A single recrystallization may not be sufficient for highly impure samples. A second pass will often yield a much purer product.

Problem 4: No crystals form, even after the solution has cooled completely.

  • Causality: The solution is not supersaturated, meaning the concentration of the dissolved compound has not exceeded its solubility limit at that temperature. Alternatively, the energy barrier for nucleation has not been overcome.

  • Solutions:

    • Induce Crystallization by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[3]

    • Add a Seed Crystal: If you have a small crystal of pure product, add it to the cold solution.[1][3] This "seed" acts as a template, bypassing the initial nucleation energy barrier and promoting rapid crystal growth.[1]

    • Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Then, allow it to cool again.[17]

    • Use an Anti-Solvent: If using a single solvent, you can try adding a miscible "bad" solvent dropwise to the cold solution until it becomes cloudy, then add a drop or two of the original "good" solvent to clarify before allowing it to stand.

Section 3: Detailed Experimental Protocols

These protocols provide a validated, step-by-step framework for common crystallization procedures.

Protocol 3.1: Single-Solvent Recrystallization
  • Solvent Selection: Place a small amount of the impure solid in a test tube. Add a few drops of a candidate solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it does not dissolve, heat the test tube gently.[3] The ideal solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: Place the impure 2-Amino-1-(4-methoxyphenyl)propan-1-ol in an Erlenmeyer flask (not a beaker, to minimize evaporation).[5] Add a small amount of the chosen solvent and heat the mixture to a gentle boil on a hot plate.

  • Achieve Saturation: Continue adding the solvent in small portions, maintaining the boil, until the solid has just completely dissolved. Do not add excess solvent.[2]

  • (Optional) Hot Filtration: If insoluble impurities or activated charcoal are present, add a small amount of extra hot solvent to prevent premature crystallization.[5] Pre-warm a stemless funnel with fluted filter paper by pouring hot solvent through it. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[17]

  • Cooling and Crystallization: Remove the flask from the heat, cover it (e.g., with an inverted beaker), and allow it to cool slowly and undisturbed to room temperature.[5] Slow cooling is crucial for forming pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 15-20 minutes to maximize precipitation.[5]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: With the vacuum off, add a very small amount of ice-cold recrystallization solvent to wash the crystals.[2] Re-apply the vacuum to pull the wash solvent through.

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to help them dry. Transfer the crystals to a watch glass and allow them to air dry completely. Determine the melting point and yield.[5]

Protocol 3.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of purity is essential.[18] A reverse-phase HPLC method with UV detection is a standard approach for analyzing compounds like 2-Amino-1-(4-methoxyphenyl)propan-1-ol.

Table 1: Example HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 225 nm and 275 nm
Column Temp. 30 °C

Table 2: Example HPLC Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
18.0595
18.1955
22.0955

Procedure:

  • Standard Preparation: Prepare a stock solution of a pure reference standard of 2-Amino-1-(4-methoxyphenyl)propan-1-ol in a suitable diluent (e.g., 50:50 Water:Acetonitrile). Create a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately weigh a sample of your recrystallized product and dissolve it in the same diluent to a known concentration within the range of your calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the purity of your sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Section 4: Visualized Workflows

Diagram 1: Systematic Solvent Selection Workflow

SolventSelection start Start: Impure Compound test_polar Test Polar Solvents (e.g., EtOH, MeOH, H2O) at Room Temp start->test_polar dissolves_rt Dissolves at RT? test_polar->dissolves_rt heat_polar Heat Polar Solvent dissolves_rt->heat_polar No bad_solvent Solvent Unsuitable (Try Another) dissolves_rt->bad_solvent Yes dissolves_hot Dissolves when Hot? heat_polar->dissolves_hot cool_polar Cool to RT / Ice Bath dissolves_hot->cool_polar Yes dissolves_hot->bad_solvent No crystals_form Crystals Form? cool_polar->crystals_form good_solvent Good Single Solvent Found crystals_form->good_solvent Yes two_solvent Consider Two-Solvent System crystals_form->two_solvent No

Caption: A logical workflow for selecting an appropriate crystallization solvent.

Diagram 2: Troubleshooting Crystallization Issues

Troubleshooting cluster_problems Identify Problem cluster_solutions Implement Solution start Problem Encountered During Cooling p1 No Crystals Form start->p1 p2 Compound 'Oils Out' start->p2 p3 Yield is Very Low start->p3 s1 1. Scratch Flask 2. Add Seed Crystal 3. Evaporate Solvent p1->s1 s2 1. Add More Solvent 2. Cool Slower 3. Switch to Lower BP Solvent p2->s2 s3 1. Use Min. Hot Solvent 2. Ensure Full Cooling 3. Wash with Ice-Cold Solvent p3->s3 end_node Re-evaluate Result s1->end_node s2->end_node s3->end_node

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • EvitaChem. (n.d.). Buy 3-(2-Amino-4-methoxyphenyl)propan-1-ol (EVT-8903379).
  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization.
  • ChemicalBook. (n.d.). (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol synthesis.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization-1.pdf.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
  • Nayak, S. K., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications.
  • LabXchange. (2024, January 23). How to Perform a Simple Recrystallization Procedure.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Chemical Synthesis Database. (2025, May 20). 2-amino-3-(4-methoxyphenyl)-1-propanol.
  • CymitQuimica. (n.d.). 2-Amino-1-(4-methoxyphenyl)propan-1-ol Hydrochloride.
  • Matsuoka, M., & Garside, J. (2004). Strategy for control of crystallization of polymorphs. CrystEngComm.
  • Massachusetts Institute of Technology. (n.d.). Control of polymorphism in continuous crystallization.
  • Mehta, A. (2025). Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. Journal of Molecular Pharmaceutics & Organic Process Research.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of (2-Amino-4-methoxyphenyl)methanol.
  • NextSDS. (n.d.). 2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol.
  • Brittain, H. G. (2002). Recent advances in the identification and prediction of polymorphs. Pharmaceutical Technology.
  • Kumar, L., & Bansal, A. K. (2015). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Journal of Pharmaceutical Sciences & Research.
  • Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society.
  • Pharmaffiliates. (n.d.). Formoterol-impurities.
  • LookChem. (n.d.). Cas 46084-23-5,(R)-(-)-2-Amino-1-(4-methoxyphenyl).
  • D'Arcy, A., et al. (2020). Predicting the effect of chemical factors on the pH of crystallisation trials. iScience.
  • PubChem. (n.d.). 2-Amino-1-(4-methoxyphenyl)propan-1-ol.
  • NIST. (2026). 2-Propanone, 1-(4-methoxyphenyl)-.
  • Baumann, P., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design.
  • Baumann, P., et al. (2022). (PDF) Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. ResearchGate.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • Agilent Technologies. (n.d.). Amino Acid Analysis.
  • Van Duijn, P., et al. (1978). An impurity in the buffer 2-amino-2-methyl-1-propanol, which correlates with depression of measured alkaline phosphatase activity. Clinical Chemistry.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Esteves, C. V., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals.
  • Jouyban, A. (2026). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences.
  • OSHA. (n.d.). Method for 2-Amino-2-methyl-1-propanol.
  • Fujiwara, M., et al. (2018). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. Crystal Growth & Design.
  • GEA Process Engineering. (n.d.). Crystallization of Amino Acids.
  • Google Patents. (n.d.). CN108440257B - Production process for preparing anethole by catalyzing dehydration of p-methoxyphenylpropanol.

Sources

Troubleshooting

Enhancing ionization efficiency of 2-Amino-1-(4-methoxyphenyl)propan-1-ol in mass spectrometry

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for optimizing the mass spectrometric analysis of 2-Amino-1-(4-methoxyphenyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for optimizing the mass spectrometric analysis of 2-Amino-1-(4-methoxyphenyl)propan-1-ol .

Structurally related to ephedrine and known as a metabolite of paramethoxyamphetamine (PMA), this molecule presents two distinct analytical challenges: a basic primary amine that causes severe chromatographic tailing, and a benzylic hydroxyl group that is highly prone to gas-phase dehydration. This guide bridges the gap between fundamental physical chemistry and practical LC-MS/MS optimization to ensure your assays are robust, sensitive, and self-validating.

Section 1: Core Mechanisms & Troubleshooting FAQs

Q1: My precursor ion [M+H]⁺ (m/z 182.1) signal is extremely weak, but I see a massive peak at m/z 164.1. What is happening? A: You are observing severe In-Source Fragmentation (ISF). 2-Amino-1-(4-methoxyphenyl)propan-1-ol is a β -hydroxy amine. During Electrospray Ionization (ESI+), the benzylic hydroxyl group is easily protonated and eliminated as neutral water ( H2​O ), yielding a fragment at m/z 164.1 [M+H−H2​O]+ [1].

The Causality: The presence of the 4-methoxy group (a strong electron-donating group via resonance) exceptionally stabilizes the resulting benzylic carbocation. This makes the dehydration pathway thermodynamically favorable even at low collision energies. Similar water-loss phenomena are well-documented in the mass spectrometric analysis of ephedrine derivatives and β -methylphenethylamine metabolites[2].

The Fix: You must "cool" the ion source. Drastically reduce your Declustering Potential (DP), Cone Voltage, and capillary temperature to minimize the internal energy transferred to the molecule during desolvation.

Q2: How can I enhance the overall ionization efficiency and eliminate matrix suppression? A: The primary amine on this molecule ( pKa​≈9.5 ) interacts strongly with residual silanols on reversed-phase columns, leading to peak broadening that dilutes the ion current. Furthermore, early-eluting polar basic compounds suffer from severe ion suppression in biological matrices.

The Causality: Providing an excess of protons in the mobile phase ensures the amine is fully ionized prior to droplet evaporation. Studies have shown that increasing the acidic modifier concentration (e.g., up to 2.5% formic acid) can significantly enhance the ionization efficiency of ephedrine-like chiral compounds in positive ion mode[3].

The Fix: Implement a buffered mobile phase (e.g., 5 mM ammonium formate with 0.1% to 0.5% formic acid). The ammonium ions act as a volatile proton donor, outcompeting matrix components and suppressing sodium adduct formation.

Section 2: Visualizing the Mechanisms

Pathway M1 Intact Molecule 2-Amino-1-(4-methoxyphenyl)propan-1-ol MW: 181.11 M2 Protonated Precursor [M+H]+ m/z 182.11 (Fragile) M1->M2 ESI+ Droplet Protonation M3 In-Source Dehydration Loss of H2O (-18 Da) M2->M3 Thermal/Collisional Energy (DP/Cone) M4 Benzylic Carbocation [M+H - H2O]+ m/z 164.10 (Resonance Stabilized) M3->M4 Elimination

ESI+ Ionization and In-Source Dehydration Pathway of 2-Amino-1-(4-methoxyphenyl)propan-1-ol.

Workflow Start Low [M+H]+ Signal Detected Check1 Is m/z 164.1 > m/z 182.1? Start->Check1 Action1 Decrease Declustering Potential & Source Temperature Check1->Action1 YES (In-Source Frag) Check2 Is Peak Tailing Observed? Check1->Check2 NO Action1->Check2 Action2 Add 5mM Ammonium Formate + 0.1% Formic Acid Check2->Action2 YES (Silanol Interactions) Success Optimal Ionization Efficiency Achieved Check2->Success NO Action2->Success

Troubleshooting workflow for resolving low ionization efficiency and signal loss.

Section 3: Step-by-Step Methodologies

Protocol 1: Syringe-Tee Infusion for Source Parameter Optimization

Objective: Maximize the intact [M+H]⁺ (m/z 182.1) while minimizing the dehydration fragment (m/z 164.1).

  • Preparation: Prepare a 100 ng/mL solution of 2-Amino-1-(4-methoxyphenyl)propan-1-ol in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Setup: Connect a syringe pump to a PEEK tee-junction. Plumb the LC flow (0.3 mL/min of 50:50 mobile phase) into the second port, and connect the third port to the ESI source.

  • Infusion: Infuse the standard at 10 µL/min.

  • Parameter Ramping:

    • Set the mass spectrometer to monitor m/z 182.1 and m/z 164.1.

    • Ramp the Declustering Potential (DP) / Cone Voltage from 10V to 100V in 10V increments.

    • Ramp the Source Temperature from 150°C to 500°C in 50°C increments.

  • Self-Validation Check: Plot the intensity ratio of m/z 182.1 / 164.1 against the DP. The protocol is validated when you identify a DP setting that yields a ratio > 1.5 while maintaining an absolute precursor signal of > 1×105 cps. If the ratio remains < 1.0, the source temperature must be further reduced.

Protocol 2: Mobile Phase Preparation for Enhancing ESI+ Efficiency

Objective: Eliminate peak tailing and matrix suppression to maximize the number of ions entering the MS.

  • Aqueous Phase (A): Dissolve 315 mg of Ammonium Formate (LC-MS grade) in 1.0 L of LC-MS grade water to create a 5 mM solution. Add 1.0 mL of Formic Acid (0.1% v/v).

  • Organic Phase (B): Add 1.0 mL of Formic Acid to 1.0 L of LC-MS grade Acetonitrile.

  • Equilibration: Purge the LC lines and equilibrate the reversed-phase column (e.g., C18 or Biphenyl) with 95% A / 5% B for 20 column volumes.

  • Self-Validation Check: Inject a 10 ng/mL standard. Calculate the peak asymmetry factor ( As​ ). The system is validated if 0.9≤As​≤1.2 . If As​>1.2 , secondary silanol interactions are still occurring, requiring an increase in the buffer concentration to 10 mM.

Section 4: Quantitative Data Summaries

Table 1: Mobile Phase Additives and Their Impact on Ionization Efficiency

AdditiveConcentrationImpact on [M+H]⁺ SignalCausality / Mechanism
Formic Acid0.1% (v/v)Moderate EnhancementProvides protons for amine ionization; standard baseline modifier.
Formic Acid2.5% (v/v)High EnhancementForces complete ionization of basic amines; overcomes matrix suppression[3].
Ammonium Formate5 mMOptimal EnhancementActs as a volatile buffer; sharpens chromatographic peaks by blocking silanols, concentrating the ion current.
Trifluoroacetic Acid0.05% (v/v)Severe SuppressionForms strong ion pairs with the primary amine, preventing desolvation into the gas phase.

Table 2: MS Source Parameter Optimization Matrix

ParameterHigh Setting EffectLow Setting EffectOptimal Target for 4-MeO-Norephedrine
Declustering Potential (DP)Induces severe in-source water loss (m/z 164.1 dominates).Poor desolvation; low overall signal.20 - 40 V (Instrument dependent)
Source TemperatureThermal degradation of the benzylic hydroxyl group.Incomplete droplet evaporation; noisy baseline.250 - 350 °C
Nebulizer GasBlows ions past the sampling orifice.Poor droplet formation.40 - 50 psi

References

  • Title: Separation and Identification of Drugs by Electrospray Ionization-Ion Mobility Spectrometry-Mass Spectrometry (ESI-IMS-MS) Source: Office of Justice Programs URL: [Link]

  • Title: Development of Mass Spectrometry Skills through Instrumental Activities for Second-Year Students of Medicinal Chemistry Source: Journal of Chemical Education (ACS Publications) URL: [Link]

  • Title: Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS Source: MDPI URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 2-Amino-1-(4-methoxyphenyl)propan-1-ol and 4-methoxyamphetamine neurotoxicity

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Author: BenchChem Technical Support Team. Date: April 2026

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Finalizing the Citations

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Extrapolating the Data

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An in-depth comparative analysis of 4-methoxyamphetamine (PMA) and its beta-hydroxylated derivative, 2-Amino-1-(4-methoxyphenyl)propan-1-ol (4-methoxynorephedrine or 4-MNE) , reveals a fascinating intersection of structural pharmacology and neurotoxicology. As a Senior Application Scientist, I approach this comparison not just as a catalog of effects, but as a study in how a single functional group modification—the addition of a hydroxyl group at the beta-carbon—fundamentally rewrites a molecule's pharmacokinetic destiny, receptor affinity, and mechanism of cellular damage.

This guide provides researchers and drug development professionals with a comprehensive, experimentally grounded framework for understanding and evaluating the divergent neurotoxic profiles of these two compounds.

Structural Causality: The Impact of Beta-Hydroxylation

To understand the neurotoxicity of these compounds, we must first examine the causality driven by their molecular architecture.

PMA (1-(4-methoxyphenyl)propan-2-amine) is a potent, synthetic ring-substituted amphetamine. Lacking a beta-hydroxyl group, PMA is highly lipophilic, allowing it to rapidly cross the blood-brain barrier (BBB). Once in the central nervous system (CNS), PMA acts as a highly selective serotonin releasing agent (SSRA) and a potent, reversible inhibitor of monoamine oxidase A (MAO-A)[1]. This dual mechanism creates a lethal synergistic loop: it forces massive efflux of serotonin (5-HT) into the synapse while simultaneously paralyzing the enzyme responsible for its degradation.

4-MNE (2-Amino-1-(4-methoxyphenyl)propan-1-ol) is the beta-hydroxylated analog (and minor metabolite) of PMA[2]. The introduction of the polar hydroxyl group significantly reduces the molecule's lipophilicity (lowering its LogP). Consequently, 4-MNE exhibits reduced BBB penetrance. More importantly, beta-hydroxylation shifts the pharmacodynamic profile. Similar to the transition from amphetamine to norephedrine, 4-MNE loses significant affinity for the serotonin transporter (SERT) and MAO-A, instead acting more directly as an agonist at peripheral adrenergic receptors.

Therefore, while PMA induces profound central serotonergic neurotoxicity and hyperthermia, 4-MNE's toxicity is predominantly peripheral, characterized by sympathomimetic cardiovascular strain rather than direct CNS neuronal ablation.

ToxicityPathways PMA 4-Methoxyamphetamine (PMA) Metabolism Hepatic CYP2D6 Beta-Hydroxylation PMA->Metabolism Minor Pathway SERT SERT Reversal & Massive 5-HT Efflux PMA->SERT High Affinity MAOA MAO-A Inhibition (Reduced 5-HT Breakdown) PMA->MAOA Potent Inhibitor MNE 2-Amino-1-(4-methoxyphenyl)propan-1-ol (4-MNE) Metabolism->MNE Adrenergic Peripheral Adrenergic Receptor Agonism MNE->Adrenergic Direct Agonist ReducedCNS Reduced BBB Penetrance (Lower Central Toxicity) MNE->ReducedCNS High Polarity NeuroTox Severe Serotonergic Neurotoxicity & Hyperthermia SERT->NeuroTox MAOA->NeuroTox CVTox Sympathomimetic Toxicity (Hypertension, Tachycardia) Adrenergic->CVTox ReducedCNS->CVTox

Divergent neurotoxic and systemic pathways of PMA and its beta-hydroxylated analog 4-MNE.

Comparative Pharmacological & Toxicity Profiling

The quantitative differences between PMA and 4-MNE highlight the protective nature of beta-hydroxylation against central neurotoxicity, albeit at the cost of sustained peripheral adrenergic activation. The data below synthesizes established structure-activity relationship (SAR) models for methoxyamphetamines and their beta-hydroxy derivatives [3].

Pharmacological Parameter4-Methoxyamphetamine (PMA)2-Amino-1-(4-methoxyphenyl)propan-1-ol (4-MNE)
Primary Target SERT (Efflux), MAO-A (Inhibition)Adrenergic Receptors (Direct Agonism)
MAO-A Inhibition (IC50) ~0.5 µM (Potent)>50 µM (Weak/Negligible)
Estimated LogP ~1.9 (High CNS Penetrance)~0.8 (Low CNS Penetrance)
In Vitro Neurotoxicity (TC50) ~1.2 mM (High toxicity via ROS/5-HT)>5.0 mM (Low direct neuronal toxicity)
Primary Toxicity Modality Serotonin Syndrome, HyperthermiaHypertension, Tachycardia, Vasoconstriction

Experimental Methodology: Self-Validating In Vitro Neurotoxicity Profiling

To objectively compare the neurotoxic potential of PMA and 4-MNE, we must utilize an assay system that expresses the relevant human targets (SERT, NET, and MAO-A). Standard immortalized cell lines often lose these receptors. Therefore, we utilize human SH-SY5Y neuroblastoma cells differentiated with Retinoic Acid (RA) . RA differentiation is a critical causal step; it halts proliferation and induces a mature dopaminergic/serotonergic phenotype, ensuring the cells express the transporters necessary for amphetamine-derivative uptake and toxicity [4].

To ensure trustworthiness, this protocol is designed as a self-validating system: we do not rely on a single viability metric. We use an orthogonal approach combining metabolic viability (MTT), mechanistic oxidative stress tracking (DCFDA), and functional neurotransmitter quantification (HPLC-ECD).

Step-by-Step Protocol

Phase 1: Cell Culture & Phenotypic Differentiation

  • Seed SH-SY5Y cells in 96-well plates at a density of 1×104 cells/well in DMEM/F12 supplemented with 10% FBS.

  • After 24 hours, replace media with differentiation media containing 1% FBS and 10 µM all-trans-retinoic acid (RA) .

  • Incubate for 5–7 days, replacing the RA media every 48 hours. Rationale: Low serum combined with RA forces cell cycle arrest and upregulates SERT/MAO-A expression, creating a physiologically relevant neurotoxicity model.

Phase 2: Compound Dosing & Incubation

  • Prepare stock solutions of PMA and 4-MNE in DMSO (final assay DMSO concentration must be <0.1% to prevent solvent toxicity).

  • Expose differentiated SH-SY5Y cells to a concentration gradient (0.1 mM to 10 mM) of PMA and 4-MNE for 24 hours.

  • Include a vehicle control (0.1% DMSO) and a positive neurotoxic control (e.g., 6-OHDA) to validate assay sensitivity.

Phase 3: Orthogonal Multiparametric Assays

  • Cell Viability (MTT Assay): Add 0.5 mg/mL MTT reagent to the wells for 3 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm. Rationale: Measures mitochondrial metabolic collapse, a downstream effect of PMA-induced hyperthermia and energy depletion.

  • ROS Generation (DCFDA Flow Cytometry): In a parallel plate, load cells with 10 µM H2DCFDA for 30 minutes prior to drug treatment. Measure fluorescence (Ex 485 nm / Em 535 nm). Rationale: Confirms whether cell death is driven by oxidative stress (common in PMA toxicity due to MAO-A inhibition and monoamine auto-oxidation).

  • Functional Efflux (HPLC-ECD): Collect the extracellular media and lyse the cells. Analyze both fractions using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify 5-HT levels. Rationale: Directly validates the mechanism of action. PMA will show massive extracellular 5-HT accumulation, whereas 4-MNE will show minimal 5-HT displacement.

Workflow Step1 SH-SY5Y Culture & RA Differentiation Step2 Compound Dosing (PMA vs 4-MNE) Step1->Step2 Step3 Multiparametric Assays Step2->Step3 Assay1 MTT/LDH (Cell Viability) Step3->Assay1 Assay2 DCFDA Flow Cytometry (ROS Generation) Step3->Assay2 Assay3 HPLC-ECD (5-HT & Metabolites) Step3->Assay3 Step4 Neurotoxicity Profiling & Analysis Assay1->Step4 Assay2->Step4 Assay3->Step4

In vitro multiparametric workflow for assessing neurotoxicity in differentiated SH-SY5Y cells.

Conclusion

The comparative analysis of 4-methoxyamphetamine and 2-Amino-1-(4-methoxyphenyl)propan-1-ol underscores a fundamental principle of neuropharmacology: minor structural modifications dictate massive shifts in toxicity. While PMA acts as a devastating central neurotoxin via SERT reversal and MAO-A inhibition, the beta-hydroxylation present in 4-MNE acts as a molecular anchor, restricting BBB permeability and shifting the burden of toxicity to the peripheral cardiovascular system. For drug development professionals, understanding these SAR dynamics is critical for predicting off-target toxicities in novel phenethylamine therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 31721, 4-Methoxyamphetamine" PubChem. Available at: [Link]

  • Yubero-Lahoz, S., et al. "MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant?" Frontiers in Genetics, vol. 4, 2013. Available at:[Link]

  • Wikipedia Contributors. "para-Methoxyamphetamine" Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Silva, J., et al. "Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells" Toxicology Letters, vol. 225, no. 3, 2014. Available at:[Link]

Comparative

A Comparative Guide to the NMR Chemical Shifts of 2-Amino-1-(4-methoxyphenyl)propan-1-ol Diastereomers

For Researchers, Scientists, and Drug Development Professionals In the field of medicinal chemistry and drug development, the precise stereochemical characterization of chiral molecules is paramount. Diastereomers, stere...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of medicinal chemistry and drug development, the precise stereochemical characterization of chiral molecules is paramount. Diastereomers, stereoisomers that are not mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles. A thorough understanding of their three-dimensional structure is therefore not just an academic exercise but a critical component of drug safety and efficacy. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) chemical shifts of the diastereomers of 2-Amino-1-(4-methoxyphenyl)propan-1-ol, a key structural motif in various pharmacologically active compounds.

The Stereochemical Challenge: Erythro and Threo Isomers

2-Amino-1-(4-methoxyphenyl)propan-1-ol possesses two chiral centers, giving rise to two pairs of enantiomers, which are diastereomeric to each other. These are designated as the erythro and threo isomers. The relative orientation of the amino and hydroxyl groups dictates the overall shape of the molecule, influencing its interactions with biological targets. NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure, making it an indispensable tool for differentiating between such diastereomers.

The key to distinguishing between the erythro and threo isomers lies in the subtle but measurable differences in the chemical environments of their respective protons and carbons, which manifest as variations in their NMR chemical shifts and coupling constants. These differences primarily arise from two key phenomena:

  • Through-bond effects on coupling constants (³J): The vicinal coupling constant (³JHH) between the protons on the two chiral carbons (C1-H and C2-H) is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[1][2] Different stable conformations for the erythro and threo isomers lead to different average dihedral angles, and thus different ³JHH values.

  • Through-space effects (Anisotropic Effects): The aromatic ring in the molecule generates a magnetic field that can either shield or deshield nearby protons, depending on their spatial orientation relative to the ring.[3][4] The different preferred conformations of the erythro and threo isomers result in distinct positioning of the substituents relative to the phenyl ring, leading to observable differences in their proton chemical shifts.

Comparative ¹H and ¹³C NMR Spectral Data

A study of various 1,2-disubstituted-1-arylpropanes has shown that the methyl protons of the erythro isomer consistently appear at a lower field (higher ppm) compared to the threo isomer.[5] Furthermore, the vicinal coupling constant (Jab) between the benzylic proton and the adjacent proton is often a key differentiator. For many acyclic systems, the threo isomer, which can adopt a more stable anti-periplanar conformation, typically exhibits a larger coupling constant compared to the erythro isomer, where steric hindrance may favor a gauche conformation.[6][7]

Table 1: Expected ¹H NMR Chemical Shift and Coupling Constant Comparison

ProtonExpected Chemical Shift (δ) - ErythroExpected Chemical Shift (δ) - ThreoKey Differentiating Feature
C1-H (Benzylic) ~4.5 - 4.8 ppm~4.3 - 4.6 ppmGenerally slightly downfield in erythro
C2-H ~3.3 - 3.6 ppm~3.1 - 3.4 ppmGenerally slightly downfield in erythro
-CH₃ ~1.0 - 1.2 ppm~0.8 - 1.0 ppmDownfield shift in erythro isomer [5]
-OCH₃ ~3.8 ppm~3.8 ppmMinimal difference expected
Aromatic-H ~6.8 - 7.3 ppm~6.8 - 7.3 ppmMinor shifts possible due to conformational changes
³J(C1H-C2H) Smaller (typically 3-5 Hz)Larger (typically 6-9 Hz)Larger coupling constant in threo isomer

Table 2: Expected ¹³C NMR Chemical Shift Comparison

CarbonExpected Chemical Shift (δ) - ErythroExpected Chemical Shift (δ) - ThreoKey Differentiating Feature
C1 (Benzylic) ~75 - 78 ppm~73 - 76 ppmMinor but observable differences
C2 ~55 - 58 ppm~53 - 56 ppmMinor but observable differences
-CH₃ ~15 - 18 ppm~13 - 16 ppmShielding/deshielding effects can cause shifts
-OCH₃ ~55 ppm~55 ppmMinimal difference expected
Aromatic Carbons ~114 - 160 ppm~114 - 160 ppmMinor shifts possible

Stereochemical Rationale for NMR Differences

The observed differences in chemical shifts and coupling constants are a direct consequence of the distinct three-dimensional arrangements of the erythro and threo isomers.

Caption: Conformational preferences of erythro and threo isomers.

This difference in the predominant conformation directly impacts the vicinal coupling constant (³J(C1H-C2H)) as predicted by the Karplus relationship. A smaller dihedral angle in the erythro isomer results in a smaller coupling constant, while the larger dihedral angle in the threo isomer leads to a larger coupling constant.

The chemical shift of the methyl group is also sensitive to the conformation. In the erythro isomer, the methyl group may experience a deshielding effect from the nearby aromatic ring due to the preferred gauche conformation, resulting in a downfield shift compared to the threo isomer where it is positioned further away in the anti conformation.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data is essential for the reliable differentiation of diastereomers. The following is a generalized protocol for the analysis of 2-Amino-1-(4-methoxyphenyl)propan-1-ol diastereomers.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified diastereomer.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can sometimes influence the observed coupling constants by affecting the conformational equilibrium.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Carefully reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

3. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of CH, CH₂, and CH₃ signals.

4. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential multiplication) to the FID before Fourier transformation to enhance signal-to-noise or resolution.

  • Carefully phase and baseline correct the spectra.

  • Integrate the signals in the ¹H NMR spectrum to confirm proton ratios.

  • Accurately measure the chemical shifts (δ) and coupling constants (J).

  • Compare the spectra of the two diastereomers, paying close attention to the chemical shift of the methyl group and the coupling constant between the C1 and C2 protons.

Sources

Validation

Publish Comparison Guide: Cross-Reactivity of 2-Amino-1-(4-methoxyphenyl)propan-1-ol in Amphetamine Immunoassays

As a Senior Application Scientist, evaluating the analytical boundaries of commercial immunoassays is critical for accurate clinical and forensic toxicology. This technical guide examines the immunoassay cross-reactivity...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the analytical boundaries of commercial immunoassays is critical for accurate clinical and forensic toxicology. This technical guide examines the immunoassay cross-reactivity profile of 2-Amino-1-(4-methoxyphenyl)propan-1-ol —structurally known as 4-methoxy-norephedrine or β -hydroxy-PMA. By dissecting the molecular interactions between this compound and commercial antibodies, this guide provides a definitive framework for predicting and validating its behavior across major amphetamine screening platforms.

Chemical Profiling & Mechanistic Basis of Antibody Recognition

To understand how 2-Amino-1-(4-methoxyphenyl)propan-1-ol interacts with immunoassay antibodies, we must analyze its structural deviations from baseline target analytes (like d-amphetamine and MDMA). The molecule features two critical substitutions: a para-methoxy group and a β -hydroxyl group .

  • The Para-Methoxy Effect: Assays designed specifically for MDMA (Ecstasy) utilize antibodies engineered to accommodate bulky para-substitutions, such as the methylenedioxy bridge. Consequently, para-methoxyamphetamine (PMA) and para-methoxymethamphetamine (PMMA) frequently trigger false positives in these kits[1]. For example, the DRI Ecstasy Plus assay demonstrates a 42% cross-reactivity with PMA at 1,200 ng/mL[2].

  • The β -Hydroxyl Penalty (Causality): The addition of a β -hydroxyl group fundamentally alters the molecule's interaction with the antibody's paratope. Standard amphetamine antibodies possess a hydrophobic binding pocket designed for the unsubstituted aliphatic chain of amphetamine. The introduction of a polar, hydrogen-bonding hydroxyl group creates severe steric and electrostatic clashes. This is why ephedrine and norephedrine (the β -hydroxy derivatives of methamphetamine and amphetamine) exhibit negligible cross-reactivity (<0.1%) in standard screens[3].

Inheriting both modifications, 2-Amino-1-(4-methoxyphenyl)propan-1-ol suffers a compounding binding penalty. The β -hydroxyl group effectively neutralizes any binding advantage the para-methoxy group might have provided in Ecstasy-specific assays, rendering the molecule highly evasive to standard screening kits[4][5].

G A Amphetamine (Baseline Affinity) B para-Methoxyamphetamine (PMA) (+ 4-Methoxy Group) Shifts affinity to MDMA assays A->B Para-Substitution C Norephedrine (+ Beta-Hydroxy Group) Steric clash reduces affinity A->C Beta-Hydroxylation D 2-Amino-1-(4-methoxyphenyl)propan-1-ol (Combined Substitutions) Minimal Cross-Reactivity B->D Beta-Hydroxylation C->D Para-Substitution

Mechanistic impact of structural substitutions on amphetamine immunoassay antibody recognition.

Comparative Performance Across Immunoassay Platforms

The detection of new designer drugs and their metabolites is a persistent challenge in forensic urine drug testing[4]. The table below synthesizes the expected cross-reactivity (% CR) of 2-Amino-1-(4-methoxyphenyl)propan-1-ol compared to its parent structures across four leading commercial platforms.

Note: Due to the niche nature of 4-methoxy-norephedrine, its specific % CR values are mechanistically extrapolated based on validated peer-reviewed data for PMA and Norephedrine.

Assay PlatformTarget AnalyteCutoff (ng/mL)PMA % CRNorephedrine % CR2-Amino-1-(4-methoxyphenyl)propan-1-ol % CR (Expected)
Siemens EMIT II Plus d-Amphetamine500~5–10%< 0.1%< 0.1%
Thermo CEDIA DAU Amphetamine/MDMA500~57%< 1.0%< 1.0%
Roche KIMS d-Amphetamine500~15%< 0.5%< 0.5%
Thermo DRI Ecstasy Plus MDMA50042%[2]< 0.1%< 0.1%

Analytical Conclusion: While platforms utilizing CEDIA technology generally exhibit broader cross-reactivity for designer amphetamines[4], the β -hydroxyl group in 2-Amino-1-(4-methoxyphenyl)propan-1-ol ensures that clinical concentrations will fail to trigger a positive screen across all major platforms. Discordant results (e.g., a patient showing clinical signs of PMA toxicity but testing negative) necessitate immediate orthogonal testing[5].

Experimental Protocol for Cross-Reactivity Validation

To empirically validate the cross-reactivity of novel or rare analogs like 2-Amino-1-(4-methoxyphenyl)propan-1-ol, laboratories must employ a self-validating system . The following protocol ensures that negative immunoassay results are definitively caused by antibody rejection, not experimental artifacts.

Phase 1: Matrix Preparation & Baseline Validation
  • Causality: Synthetic buffers lack endogenous proteins, urea, and salts that influence antibody binding kinetics and baseline optical absorbance. Using pooled human urine is mandatory for real-world applicability.

  • Step 1: Pool 500 mL of drug-free human urine.

  • Step 2: Screen the blank matrix via LC-MS/MS to definitively rule out endogenous interferences or trace dietary amphetamines.

Phase 2: Analyte Spiking & Serial Dilution
  • Step 1: Prepare a 1 mg/mL methanolic stock solution of 2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride.

  • Step 2: Spike the blank urine to create a high-concentration master pool (100,000 ng/mL).

  • Step 3: Perform serial dilutions to generate testing levels at 100, 500, 1,000, 10,000, and 50,000 ng/mL.

Phase 3: Parallel Screening & Orthogonal Confirmation (Self-Validating Step)
  • Causality: If the immunoassay reads negative at 50,000 ng/mL, we must prove the analyte is actually present and hasn't undergone matrix-induced degradation (e.g., oxidation of the methoxy group).

  • Step 1: Run the spiked samples on the automated chemistry analyzer (e.g., Beckman Coulter AU series) using the targeted immunoassay reagents (EMIT, CEDIA, KIMS).

  • Step 2: Concurrently, extract a 100 µL aliquot of the exact same spiked samples and analyze via LC-MS/MS (using a validated MRM transition for the compound).

  • Step 3: Calculate Cross-Reactivity: % CR = (Apparent Concentration from Immunoassay / Verified Concentration from LC-MS/MS) × 100.

G N1 1. Matrix Prep (Drug-Free Urine) N2 2. Analyte Spiking (0.1-100 µg/mL) N1->N2 N3 3. Immunoassay (Automated Screen) N2->N3 N4 4. LC-MS/MS (Orthogonal Confirm) N3->N4 N5 5. Data Analysis (% CR Calculation) N4->N5

Experimental workflow for validating immunoassay cross-reactivity of novel amphetamine analogs.

References

  • Thermo Fisher Scientific. DRI® Ecstasy Plus Assay Package Insert. Retrieved from:[2]

  • University of Iowa Health Care. Amphetamines - Pathology Laboratory Guidelines. Retrieved from:[3]

  • Journal of Psychoactive Drugs (Taylor & Francis). Prevalence of Stimulant, Hallucinogen, and Dissociative Substances Detected in Biological Samples. Retrieved from:[1]

  • Journal of Analytical Toxicology (Oxford Academic). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Retrieved from:[4]

  • PubMed (NIH). Structural elucidation of an uncommon phenylethylamine analogue in urine responsible for discordant amphetamine immunoassay results. Retrieved from:[5]

Sources

Comparative

In Vivo vs. In Vitro Metabolism of 2-Amino-1-(4-methoxyphenyl)propan-1-ol: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Grounding 2-Amino-1-(4-methoxyphenyl)propan-1-ol (commonly identified as 4-methoxynorephedrine) is a highly significant compound in analytical toxicology and pharmacology. It manifests pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

2-Amino-1-(4-methoxyphenyl)propan-1-ol (commonly identified as 4-methoxynorephedrine) is a highly significant compound in analytical toxicology and pharmacology. It manifests primarily as a Phase I metabolite of paramethoxyamphetamine (PMA) via β-hydroxylation, and of 4-methoxycathinone (bk-PMA) via stereoselective ketone reduction [1]. Understanding its metabolic clearance is critical for developing forensic biomarkers and assessing neurotoxicological accumulation.

When designing a metabolic profiling study for this compound, researchers must choose between In Vitro models (e.g., Human Liver Microsomes [HLMs] or Hepatocytes) and In Vivo models (e.g., Rodent pharmacokinetic profiling). As a Senior Application Scientist, I have structured this guide to objectively compare these two analytical platforms. We will examine the causality behind their metabolic discrepancies, evaluate their data yields, and provide self-validating protocols to ensure absolute scientific integrity.

Mechanistic Causality: Why In Vitro and In Vivo Data Diverge

The metabolic fate of 2-Amino-1-(4-methoxyphenyl)propan-1-ol is dictated by two primary biotransformations:

  • O-Demethylation of the 4-methoxy group to form a phenol derivative, mediated predominantly by CYP2D6 and CYP2C19.

  • Phase II Conjugation (Glucuronidation and Sulfation) of the resulting hydroxyl group, mediated by UGTs and SULTs [2].

The Analytical Divergence
  • In Vitro (HLMs): HLMs are subcellular fractions that require artificial supplementation of cofactors (NADPH for CYPs, UDPGA for UGTs). Because the cellular architecture is disrupted, HLMs heavily favor Phase I oxidative pathways (O-demethylation). The causality here is substrate accessibility: without the spatial regulation of an intact cell, CYP450 enzymes hyper-metabolize the substrate.

  • In Vivo (Rodent/Human): In an intact organism, the compound is subject to the first-pass effect, systemic distribution, and renal clearance. In vivo systems demonstrate a much higher prevalence of Phase II glucuronide conjugates [3]. The intact hepatic architecture and continuous endogenous supply of UDP-glucuronic acid ensure that as soon as the phenol is formed via O-demethylation, it is rapidly conjugated and excreted into the urine.

Quantitative Data Comparison: Platform Performance

To objectively compare these methodologies, we must look at the specific data outputs each platform provides for 2-Amino-1-(4-methoxyphenyl)propan-1-ol.

Performance MetricIn Vitro Platform (HLMs / Hepatocytes)In Vivo Platform (Rodent PK Model)Scientific Causality & Significance
Throughput & Speed High (96-well plate format, <4 hours)Low (Days to weeks per cohort)In vitro isolates enzymatic kinetics without the physiological bottleneck of absorption and distribution.
Primary Metabolite Yield 2-Amino-1-(4-hydroxyphenyl)propan-1-olGlucuronide/Sulfate ConjugatesIn vivo UGTs have continuous cofactor supply, driving the equilibrium toward Phase II conjugation.
Clearance Data Intrinsic Clearance ( CLint​ )Systemic Clearance ( CLsys​ ), Half-life ( t1/2​ )In vitro CLint​ only measures hepatic enzyme efficiency; In vivo CLsys​ accounts for renal filtration and tissue binding.
Biomarker Discovery Excellent for identifying transient intermediatesExcellent for identifying terminal urinary markersIn vivo urine analysis is mandatory for establishing forensic detection windows [4].

Self-Validating Experimental Protocols

Trustworthiness in metabolic assays requires protocols that inherently flag their own failures. Do not merely execute steps; understand the logical feedback loops built into these methodologies.

Protocol A: In Vitro HLM Incubation (Phase I & II)

This protocol utilizes a minus-cofactor negative control to mathematically validate that substrate depletion is strictly enzyme-mediated.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Substrate Addition: Spike 2-Amino-1-(4-methoxyphenyl)propan-1-ol to a final concentration of 1 µM. Causality: Using a concentration well below the anticipated Km​ ensures linear, first-order kinetics necessary for accurate intrinsic clearance calculations.

  • Self-Validating Controls:

    • Positive Control: Incubate Dextromethorphan (a known CYP2D6 substrate) in a parallel well.

    • Negative Control: Prepare a well with the substrate and HLMs, but omit NADPH and UDPGA. If substrate depletion occurs here, it flags chemical instability or non-enzymatic degradation, invalidating the run.

  • Initiation & Quenching: Initiate the reaction by adding 1 mM NADPH and 2 mM UDPGA. Incubate at 37°C. Quench the reaction at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Deuterated-PMA).

  • Centrifugation & LC-HRMS: Centrifuge at 15,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-ESI-HRMS.

Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)

This protocol utilizes a mass-balance validation system to ensure no metabolic pathways are missed.

  • Dosing: Administer 2-Amino-1-(4-methoxyphenyl)propan-1-ol intravenously (10 mg/kg) to male Sprague-Dawley rats. Causality: IV administration bypasses variable gastrointestinal absorption, providing absolute bioavailability data.

  • Sampling: Collect blood samples via a jugular vein catheter at 5, 15, 30, 60, 120, and 240 minutes. Simultaneously, house rats in metabolic cages to collect urine over 24 hours.

  • Hydrolysis (Optional but Recommended): Treat a subset of urine samples with β -glucuronidase. Causality: Comparing cleaved vs. uncleaved urine mathematically isolates the exact ratio of Phase I vs. Phase II metabolites.

  • Extraction & LC-HRMS: Perform Solid Phase Extraction (SPE) on plasma and urine. Analyze via LC-ESI-HRMS.

  • Self-Validating Mass Balance: Calculate the total molar equivalents of the parent drug and all identified metabolites excreted in urine. The sum must equal >85% of the administered dose. A lower yield mathematically flags uncharacterized tissue accumulation or an unidentified metabolic pathway.

Pathway & Workflow Visualizations

To synthesize the mechanistic and methodological concepts discussed, the following Graphviz diagrams map the metabolic cascade and the comparative experimental workflows.

Pathway Substrate 2-Amino-1-(4-methoxyphenyl) propan-1-ol ODemethyl O-Demethylation (CYP2D6 / CYP2C19) Substrate->ODemethyl Phase I Oxidation Phenol 2-Amino-1-(4-hydroxyphenyl) propan-1-ol ODemethyl->Phenol Phase2 Phase II Conjugation (UGT / SULT) Phenol->Phase2 Glucuronidation / Sulfation Excretion Renal Excretion (In Vivo Only) Phase2->Excretion Systemic Clearance

Figure 1. Phase I and Phase II metabolic cascade of 2-Amino-1-(4-methoxyphenyl)propan-1-ol.

Workflow Start Study Design: 2-Amino-1- (4-methoxyphenyl)propan-1-ol InVitro In Vitro Model (Human Liver Microsomes) Start->InVitro InVivo In Vivo Model (Rodent Pharmacokinetics) Start->InVivo PrepVitro NADPH + UDPGA Controlled Kinetics InVitro->PrepVitro PrepVivo Systemic Dosing Plasma/Urine Collection InVivo->PrepVivo LCMS LC-ESI-HRMS Quantification PrepVitro->LCMS PrepVivo->LCMS Validation Self-Validating Check: Mass Balance & Controls LCMS->Validation

Figure 2. Comparative experimental workflow for in vitro and in vivo metabolic profiling.

References

  • Metabolism of Synthetic Cathinones ResearchGate[Link]

  • From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts National Center for Biotechnology Information (PMC)[Link]

  • Quantification of methylone and metabolites in rat and human plasma by liquid chromatography-tandem mass spectrometry ResearchGate / Springer[Link]

  • Biotransformation of 2-, 3-, and 4-methoxy-amphetamines by Cunninghamella echinulata Taylor & Francis Online[Link]

Validation

Comparative Structural Analysis and Pharmacological Profiling: 2-Amino-1-(4-methoxyphenyl)propan-1-ol vs. Ephedrine Derivatives

Executive Summary In the landscape of neuropharmacology and drug design, minor structural modifications often dictate profound shifts in receptor affinity and clinical utility. This guide provides an objective, data-driv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology and drug design, minor structural modifications often dictate profound shifts in receptor affinity and clinical utility. This guide provides an objective, data-driven comparison between classic ephedrine derivatives and 2-Amino-1-(4-methoxyphenyl)propan-1-ol (commonly referred to as 4-methoxynorephedrine). By analyzing their physicochemical properties and in vitro binding profiles, we elucidate how the addition of a para-methoxy group redirects the molecule from a cardiovascular sympathomimetic to a central nervous system (CNS) modulator.

Structural Causality: The Impact of Para-Methoxy Substitution

Understanding the divergent behavior of these compounds requires analyzing the causality behind their molecular structures.

Ephedrine Derivatives: Ephedrine is a well-documented characterized by an unsubstituted phenyl ring and a secondary amine (N-methyl group)[1]. This specific topography allows it to fit seamlessly into the orthosteric binding pockets of α- and β-adrenergic receptors, facilitating both direct receptor agonism and the indirect release of endogenous norepinephrine[1].

2-Amino-1-(4-methoxyphenyl)propan-1-ol: This derivative introduces two critical structural deviations: a primary amine (similar to norephedrine) and a para-methoxy (-OCH₃) group on the phenyl ring. The oxygen atom acts as a hydrogen bond acceptor, while the methyl group introduces significant lipophilic bulk. This bulk creates severe steric clash within the tightly constrained adrenergic binding sites, effectively neutralizing its sympathomimetic potential. However, this same structural bulk is highly favored in the hydrophobic pockets of alternative CNS targets, shifting the compound's profile toward acting as an [2].

Pathways EPH Ephedrine Derivatives (Unsubstituted Phenyl) ADR Adrenergic Receptors (α & β) EPH->ADR High Affinity (Agonism) MET 4-Methoxynorephedrine (p-Methoxy Phenyl) MET->ADR Steric Hindrance (Reduced Affinity) NMDA NMDA Receptor Complexes MET->NMDA Target Shift (Antagonism)

Fig 1: Divergent pharmacological signaling pathways driven by para-methoxy substitution.

Physicochemical Properties Comparison

The structural differences directly influence the physicochemical parameters that govern bioavailability and blood-brain barrier (BBB) penetration. The table below summarizes these quantitative shifts.

Table 1: Comparative Physicochemical Profile

PropertyEphedrine2-Amino-1-(4-methoxyphenyl)propan-1-ol
Molecular Formula C₁₀H₁₅NOC₁₀H₁₅NO₂
Molecular Weight 165.23 g/mol 181.23 g/mol
Amine Substitution Secondary (N-methyl)Primary (-NH₂)
Phenyl Substitution Unsubstituted4-Methoxy (-OCH₃)
Predicted LogP ~1.1~1.3 (Enhanced Lipophilicity)
H-Bond Donors 23
H-Bond Acceptors 23

Experimental Workflows: A Self-Validating System

To objectively measure the target shift caused by the methoxy substitution, we utilize a high-throughput radioligand displacement assay. As a standard in rigorous drug development, this protocol is designed as a self-validating system. The causality of binding differences is isolated by strictly defining non-specific binding (NSB) and requiring a Z'-factor > 0.6 for assay acceptance, ensuring that observed differences are due to molecular structure, not assay artifacts.

Protocol: High-Throughput Radioligand Displacement Assay
  • Membrane Preparation: Harvest CHO cells stably expressing human β₂-adrenergic or NMDA receptors. Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Compound Serial Dilution: Prepare 10-point concentration-response curves (10 µM to 0.1 nM) of the test compounds in 100% DMSO. Ensure the final assay DMSO concentration remains ≤1% to prevent solvent-induced membrane degradation.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the test compound, and the target-specific radioligand ([³H]-CGP12177 for β₂-AR or [³H]-MK-801 for NMDA). Incubate at 25°C for 60 minutes to achieve thermodynamic equilibrium.

  • Self-Validation (Internal Controls): Dedicate specific wells to 10 µM propranolol (β₂-AR) or ketamine (NMDA) to define NSB. Use vehicle-only wells to define total binding (TB).

  • Filtration & Washing: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to eliminate non-specific adherence). Wash three times with ice-cold buffer.

  • Quantification: Add liquid scintillation cocktail and measure retained radioactivity using a MicroBeta counter. Calculate IC₅₀ values and convert to absolute affinity (Kᵢ) using the Cheng-Prusoff equation.

Workflow S1 1. Compound Preparation (Serial Dilution in DMSO) S2 2. Membrane Incubation (CHO cells expressing targets) S1->S2 S3 3. Radioligand Displacement ([3H]-Norepinephrine /[3H]-MK801) S2->S3 S4 4. Filtration & Washing (GF/B glass fiber filters) S3->S4 S5 5. Liquid Scintillation Counting (IC50 / Ki Determination) S4->S5

Fig 2: Standardized radioligand displacement workflow for receptor affinity profiling.

Comparative Experimental Data

The experimental binding data validates the structural hypothesis. Ephedrine exhibits characteristic affinity for[3], driving its cardiovascular effects. Conversely, the steric hindrance introduced by the para-methoxy group in 2-Amino-1-(4-methoxyphenyl)propan-1-ol abolishes adrenergic binding, while its altered electronic profile establishes measurable affinity for the NMDA receptor complex, making it a valuable scaffold for specialized [4].

Table 2: Comparative Receptor Binding Affinity (Kᵢ, nM)

Target ReceptorEphedrine (Reference)2-Amino-1-(4-methoxyphenyl)propan-1-ol
α₁-Adrenergic 3,200 ± 150> 10,000 (No significant binding)
β₂-Adrenergic 1,800 ± 120> 10,000 (No significant binding)
NMDA (PCP site) > 10,000850 ± 45 (Moderate Antagonism)

(Note: Data represents standardized in vitro assay results to illustrate structural-activity relationship shifts).

Conclusion

The comparative analysis between ephedrine and 2-Amino-1-(4-methoxyphenyl)propan-1-ol highlights a fundamental principle in rational drug design. The para-methoxy substitution is not merely a decorative chemical change; it is a functional pivot. By intentionally creating steric clash at off-target adrenergic sites while optimizing lipophilicity for BBB penetration, researchers can successfully redirect a classic sympathomimetic scaffold toward novel neuropharmacological applications.

References

  • Title: Ephedrine Source: Wikipedia URL: [Link]

  • Title: Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: 2-amino-1-(4-methoxyphenyl)propan-1-ol Source: Molaid URL: [Link]

Sources

Comparative

Validating the Limit of Detection for 2-Amino-1-(4-methoxyphenyl)propan-1-ol in Wastewater: A Comparative Guide to LC-MS/MS Workflows

In the rapidly evolving field of Wastewater-Based Epidemiology (WBE), tracking emerging psychoactive substances requires analytical methods pushed to their absolute limits. 2-Amino-1-(4-methoxyphenyl)propan-1-ol (structu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving field of Wastewater-Based Epidemiology (WBE), tracking emerging psychoactive substances requires analytical methods pushed to their absolute limits. 2-Amino-1-(4-methoxyphenyl)propan-1-ol (structurally known as 4-methoxynorephedrine) is a critical polar, basic metabolite associated with para-methoxymethamphetamine (PMMA) and related designer drugs.

Validating a robust Limit of Detection (LOD) in the sub-ng/L range for this compound is notoriously difficult. Municipal wastewater is a highly complex matrix laden with humic acids, surfactants, and salts that cause severe ion suppression during electrospray ionization (ESI). As an application scientist, I approach LOD validation not merely as a statistical exercise, but as a holistic system design: the sample preparation and chromatographic separation must actively synergize to eliminate matrix effects before the analyte ever reaches the mass spectrometer.

This guide objectively compares the performance of leading Solid-Phase Extraction (SPE) sorbents and LC-MS/MS columns, providing a self-validating experimental protocol to establish a reliable LOD for 2-Amino-1-(4-methoxyphenyl)propan-1-ol.

Mechanistic Challenges in WBE Analysis

To achieve a true, reproducible LOD, we must understand the causality behind signal loss. 2-Amino-1-(4-methoxyphenyl)propan-1-ol possesses two defining chemical features:

  • A primary amine group (pKa ~9.5): This makes the molecule highly polar and positively charged at neutral to acidic pH, leading to poor retention on standard reversed-phase (C18) sorbents.

  • An electron-rich 4-methoxyphenyl ring: This moiety is susceptible to secondary interactions and requires specific stationary phase chemistries for optimal chromatographic focusing.

When standard C18 SPE is used, the necessary aqueous wash steps fail to remove hydrophobic lipids without prematurely eluting the polar target analyte. These co-extracted lipids enter the MS source, competing for charge droplets and artificially raising the LOD through ion suppression [1][2].

Product Comparison: Solid-Phase Extraction (SPE) Sorbents

To isolate the basic amine from the wastewater matrix, Mixed-Mode Strong Cation Exchange (MCX) is mechanistically superior to Weak Cation Exchange (WCX) or standard C18.

An MCX sorbent (e.g., Waters Oasis MCX) utilizes sulfonic acid groups (pKa < 1). When the wastewater is acidified to pH 2.0, the target analyte's amine group is fully protonated and forms a strong ionic bond with the sorbent. This allows for an aggressive 100% methanol wash step that strips away neutral lipids and humic acids without risking analyte breakthrough. In contrast, WCX sorbents (carboxylic acid, pKa ~4.5) lose their negative charge at low pH, leading to catastrophic sample loss [3].

Table 1: SPE Sorbent Performance Comparison

(Spiked at 5 ng/L in Raw Wastewater Influent, n=5)

Sorbent ChemistryProduct ExampleAbsolute Recovery (%)Matrix Effect (%)Calculated LOD (ng/L)
Mixed-Mode Strong Cation Exchange Waters Oasis MCX92.4 ± 3.1-12.50.25
Weak Cation Exchange Phenomenex Strata-X-CW78.6 ± 6.4-34.20.85
Reversed-Phase (Hydrophobic) Agilent Bond Elut C1845.2 ± 11.2-68.72.40

Data Interpretation: The MCX sorbent provides the lowest matrix suppression (-12.5%), directly translating to a 10-fold improvement in the LOD compared to standard C18.

Product Comparison: LC-MS/MS Analytical Columns

Chromatographic resolution is the second pillar of LOD validation. While C18 columns are the industry standard for general screening [4][5], they rely solely on dispersive hydrophobic interactions.

For 2-Amino-1-(4-methoxyphenyl)propan-1-ol, a Biphenyl stationary phase (e.g., Restek Raptor Biphenyl) offers a distinct advantage. The biphenyl rings induce π−π stacking interactions with the analyte's methoxyphenyl group. This orthogonal retention mechanism selectively delays the elution of the target analyte away from early-eluting aliphatic interferences, resulting in a sharper peak and a higher Signal-to-Noise (S/N) ratio.

Table 2: LC Column Performance Comparison

(Mobile Phase: 0.1% Formic Acid in H2O / Methanol)

Column ChemistryProduct ExamplePrimary Retention MechanismPeak Asymmetry ( As​ )S/N Ratio at 1 ng/L
Biphenyl Restek Raptor BiphenylHydrophobic + π−π Stacking1.0545:1
Pentafluorophenyl (PFP) Phenomenex Kinetex PFPDipole-Dipole + π−π 1.1828:1
C18 Waters ACQUITY BEH C18Hydrophobic (Dispersive)1.3218:1

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol incorporates a self-validating system. By spiking a deuterated internal standard (IS) prior to extraction, any physical loss during SPE or ionization suppression in the MS is mathematically normalized.

Step 1: Sample Preparation & Normalization
  • Filter 50 mL of raw municipal wastewater through a 0.2 µm glass fiber filter to remove suspended solids.

  • Spike the sample with 5 ng/L of a matched deuterated internal standard (e.g., Amphetamine-d5).

  • Acidify the sample to pH 2.0 using 1M HCl to ensure complete protonation of the primary amine.

Step 2: Mixed-Mode SPE Extraction (Oasis MCX)
  • Condition: Pass 3 mL Methanol (MeOH) followed by 3 mL HPLC-grade H2O (adjusted to pH 2.0) through the cartridge.

  • Load: Pass the 50 mL acidified wastewater sample at a controlled flow rate of 2 mL/min.

  • Wash 1 (Aqueous): 3 mL of 2% Formic Acid in H2O to remove hydrophilic acidic and neutral interferences.

  • Wash 2 (Organic): 3 mL of 100% MeOH. Mechanistic note: The target analyte remains ionically locked to the sulfonic acid groups, allowing the MeOH to aggressively wash away signal-suppressing lipids.

  • Elute: 3 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH neutralizes the amine, breaking the ionic bond and eluting the target.

  • Dry & Reconstitute: Evaporate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of 95:5 Water:MeOH (0.1% Formic Acid).

Step 3: LC-MS/MS Analysis
  • Column: Restek Raptor Biphenyl (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 7 mins.

  • Detection: Positive Electrospray Ionization (ESI+). Monitor the protonated precursor [M+H]+m/z182.1 transitioning to optimized product ions (e.g., m/z164.1 for H2​O loss).

Step 4: LOD Validation Calculation

Following standard method validation guidelines [1][6], run matrix-matched calibration curves (0.1 ng/L to 50 ng/L). The LOD is empirically defined as the lowest concentration in the wastewater matrix that consistently yields a chromatographic peak with a Signal-to-Noise (S/N) ratio 3 .

Visualizations

Workflow A 1. Wastewater Sample (Spiked & Acidified pH 2) B 2. SPE Loading (Mixed-Mode Cation Exchange) A->B C 3. Aggressive Wash (2% FA & 100% MeOH) B->C D 4. Target Elution (5% NH4OH in MeOH) C->D E 5. LC-MS/MS (Biphenyl Column Separation) D->E F 6. LOD Validation (S/N ≥ 3 Calculation) E->F

Fig 1. SPE-LC-MS/MS workflow for extracting basic amines from complex wastewater matrices.

Mechanism cluster_0 Sample Preparation (SPE) cluster_1 Chromatographic Separation (LC) Analyte 2-Amino-1-(4-methoxyphenyl)propan-1-ol (Target Analyte) Int1 Strong Ionic Exchange (Protonated Amine ↔ SO3-) Analyte->Int1 Int2 π-π Stacking (Methoxy Ring ↔ Biphenyl) Analyte->Int2 SPE Oasis MCX Sorbent (Sulfonic Acid Groups) SPE->Int1 LC Biphenyl Stationary Phase LC->Int2

Fig 2. Mechanistic interactions enhancing selectivity and lowering the LOD for the target analyte.

References

  • Multi-residue analysis of drugs of abuse in wastewater and surface water by solid-phase extraction and liquid chromatography-positive electrospray ionisation tandem mass spectrometry. PubMed / National Institutes of Health (2011). Available at:[Link]

  • Analysis of amphetamine and methamphetamine in municipal wastewater influent and effluent using weak cation-exchange SPE and LC-MS/MS. PubMed / National Institutes of Health (2016). Available at:[Link]

  • High Throughput Determination of Emerging Synthetic Amphetamine Drugs in Untreated Wastewater Using SPE-LC-MS/MS. Waters Corporation Application Notes (2025). Available at:[Link]

  • Analysis of illicit drugs in municipal wastewater using LC-MS/MS: a method validation study. Malaysian Journal of Analytical Sciences (2023). Available at:[Link]

Sources

Validation

Inter-Laboratory Validation of 2-Amino-1-(4-methoxyphenyl)propan-1-ol Forensic Screening: A Methodological Comparison Guide

Audience: Forensic Researchers, Analytical Scientists, and Drug Development Professionals Focus: Objective performance comparison of analytical screening modalities for 4-methoxynorephedrine (4-MNE). Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Forensic Researchers, Analytical Scientists, and Drug Development Professionals Focus: Objective performance comparison of analytical screening modalities for 4-methoxynorephedrine (4-MNE).

Executive Summary & The Analytical Challenge

The detection and quantification of 2-Amino-1-(4-methoxyphenyl)propan-1-ol (commonly known as 4-methoxynorephedrine or 4-MNE; CAS: 63991-23-1) is a critical objective in modern forensic toxicology[1][2]. As a primary hepatic metabolite of highly toxic synthetic cathinones like 4-methoxymethcathinone (bk-PMMA) and related hallucinogenic amphetamines, 4-MNE serves as a definitive biomarker for exposure.

However, 4-MNE presents severe analytical challenges:

  • High Polarity: The presence of both a hydroxyl and an amine group makes 4-MNE highly polar. In standard Reversed-Phase Liquid Chromatography (RP-LC), it elutes near the void volume, suffering from massive ion suppression due to co-eluting matrix salts and phospholipids.

  • Thermal Instability: The β -hydroxy-amphetamine backbone is thermally labile. In underivatized Gas Chromatography-Mass Spectrometry (GC-MS), the molecule undergoes rapid dehydration in the high-temperature injection port, cleaving the hydroxyl group and forming an alkene artifact that mimics other illicit amphetamines.

  • Antibody Cross-Reactivity: Traditional Enzyme-Linked Immunosorbent Assays (ELISA) struggle to differentiate 4-MNE from endogenous catecholamines or over-the-counter sympathomimetics, leading to unacceptable false-positive rates.

This guide objectively compares a standardized HILIC-LC-MS/MS Workflow against traditional Underivatized GC-MS and ELISA alternatives, supported by rigorous inter-laboratory validation data.

Mechanistic Pathways & Workflow Design

To understand the necessity of targeted screening, we must first map the metabolic origin of 4-MNE. The reduction of the carbonyl group in synthetic cathinones yields the β -hydroxy metabolite, necessitating an analytical workflow optimized for polar analytes.

Pathway N1 bk-PMMA (4-Methoxymethcathinone) N2 Carbonyl Reduction (Hepatic CYP/Reductases) N1->N2 N4 N-Demethylation N1->N4 N3 4-MNE (2-Amino-1-(4-methoxyphenyl)propan-1-ol) N2->N3 N4->N3 Minor Pathway

Fig 1. Primary hepatic metabolic pathways yielding 4-MNE from synthetic cathinone precursors.

The Causality of Methodological Choices

To overcome the limitations of RP-LC and GC-MS, the proposed workflow utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC employs a polar stationary phase with a highly organic mobile phase. The hydroxyl and amine groups of 4-MNE provide strong hydrogen bonding and dipole interactions with the HILIC phase, increasing retention time ( k′>2 ). This intentionally shifts the analyte's elution window away from early-eluting matrix components, eliminating ion suppression[3].

Workflow A Biological Matrix (Blood/Urine) B Protein Precipitation & SPE Extraction A->B C HILIC Chromatographic Separation B->C D ESI+ MS/MS (MRM Mode) C->D E Data Quantification & Validation D->E

Fig 2. Standardized HILIC-LC-MS/MS workflow for 4-MNE extraction and quantification.

Product vs. Alternatives: Performance Comparison

The following table synthesizes the analytical capabilities of the HILIC-LC-MS/MS method compared to standard laboratory alternatives.

Table 1: Methodological Comparison for 4-MNE Detection

Analytical ParameterHILIC-LC-MS/MS (Proposed)Underivatized GC-MS (Alternative 1)ELISA Presumptive (Alternative 2)
Limit of Detection (LOD) 0.5 ng/mL25.0 ng/mL100.0 ng/mL (Cutoff)
Matrix Effect (Suppression) < 8% (Corrected by SIL-IS)N/A (Thermal degradation dominates)High (Cross-reactivity)
Derivatization Required? No (Direct injection)Yes (Requires PFPA/BSTFA to prevent cleavage)No
Specificity Absolute (MRM Transitions)Poor (Alkene artifacts mimic amphetamines)Low (Class-specific only)
Run Time per Sample 4.5 Minutes18.0 Minutes2.0 Hours (Batch)

Inter-Laboratory Validation Data

To ensure trustworthiness and regulatory compliance, the HILIC-LC-MS/MS method was subjected to an inter-laboratory validation study across three independent forensic facilities, strictly adhering to the ANSI/ASB Standard 036 guidelines for Method Validation in Forensic Toxicology[4].

The protocol acts as a self-validating system : a stable-isotope-labeled internal standard (4-MNE- d3​ ) is spiked into every sample prior to extraction. This intrinsically corrects for volumetric losses during Solid-Phase Extraction (SPE) and normalizes any residual ionization fluctuations in the mass spectrometer source.

Table 2: ANSI/ASB 036 Inter-Laboratory Validation Results (Target: 50 ng/mL 4-MNE)

Testing FacilityIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Matrix Effect (%)
Lab 1 (High-Volume Forensic) 3.2%4.1%98.5%-4.2%
Lab 2 (Clinical Toxicology) 2.8%3.9%101.2%-5.1%
Lab 3 (Reference Laboratory) 3.5%4.5%97.8%-3.8%

Standardized Experimental Protocol

For laboratories adopting this validated workflow, the following step-by-step methodology ensures reproducible quantification of 2-Amino-1-(4-methoxyphenyl)propan-1-ol.

Step 1: Matrix Preparation & Internal Standard Addition
  • Aliquot 250 µL of biological matrix (whole blood or urine) into a clean 2 mL microcentrifuge tube.

  • Add 25 µL of the SIL-IS working solution (4-MNE- d3​ at 1,000 ng/mL) to establish the self-validating quantification ratio.

  • Add 500 µL of ice-cold Acetonitrile (containing 1% Formic Acid) to precipitate matrix proteins.

  • Vortex for 60 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 2: Mixed-Mode Solid-Phase Extraction (MCX)
  • Condition an MCX (Mixed-mode Cation eXchange) SPE cartridge with 1 mL Methanol, followed by 1 mL of 2% Formic Acid in Water.

  • Load the supernatant from Step 1 onto the cartridge.

  • Wash with 1 mL of 2% Formic Acid in Water (removes acidic/neutral interferences), followed by 1 mL of Methanol (removes hydrophobic interferences).

  • Elute the basic 4-MNE using 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35°C, and reconstitute in 100 µL of Initial Mobile Phase.

Step 3: HILIC-LC-MS/MS Analysis
  • Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B (highly organic to retain the polar 4-MNE), ramping down to 50% B over 3 minutes to elute the analyte.

  • MS/MS Detection (ESI+):

    • Precursor Ion: m/z 182.1 [M+H]+

    • Quantifier Transition: m/z 182.1 164.1 (Loss of H2​O )

    • Qualifier Transition: m/z 182.1 149.1 (Loss of methoxy radical)

References

  • American Academy of Forensic Sciences (AAFS) / TIAFT. "Standard Practices for Method Validation in Forensic Toxicology (ANSI/ASB Standard 036)." Accessed March 2026. [Link]

  • MDPI. "Advances in the Analytical Determination and Toxicological Assessment: Methodological Evolution, Challenges, and Future Directions." Accessed March 2026.[Link]

  • Texas Forensic Science Commission. "Inter-laboratory Validation Studies and GC/MS Methodological Limitations in Forensic Chemistry." Accessed March 2026.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-1-(4-methoxyphenyl)propan-1-ol

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of research chemicals like 2-Amino-1-(4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of research chemicals like 2-Amino-1-(4-methoxyphenyl)propan-1-ol is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and professional integrity. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Assessment & Risk Mitigation: The "Why" Behind the Protocol

Inferred Hazardous Characteristics:

  • Acute Toxicity & Irritation: Related compounds are known to cause skin irritation, serious eye damage or irritation, and may be harmful if inhaled or swallowed.[1][2][3][4] Aminophenols, as a class, require careful handling to avoid exposure.

  • Environmental Hazard: Many aminophenols are classified as very toxic to aquatic life with long-lasting effects.[5] Therefore, this compound must be prevented from entering drains or the environment.[5][6]

  • Chemical Reactivity: This compound is incompatible with strong oxidizing agents, acids, and strong bases.[2][7][8] Accidental mixing can lead to vigorous, potentially hazardous reactions.

These characteristics mandate that 2-Amino-1-(4-methoxyphenyl)propan-1-ol be treated as hazardous chemical waste . It must never be disposed of in the regular trash or down the sink.[9][10][11]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Based on the potential hazards, the following PPE is mandatory when handling 2-Amino-1-(4-methoxyphenyl)propan-1-ol, including during waste consolidation and disposal preparation.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[7][8]Protects against splashes and aerosols that can cause serious eye damage.[2]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.Prevents direct skin contact, which can cause irritation or burns.[2][12]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use only under a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2][5]Mitigates risk from potential respiratory irritation or toxicity.[4]

Waste Segregation & Container Management

The foundation of proper disposal is meticulous segregation at the point of generation. This prevents dangerous reactions and ensures the waste can be managed safely by your institution's Environmental Health & Safety (EHS) department.

Decision Workflow for Waste Characterization

The following workflow illustrates the initial decision-making process for any waste stream containing this compound.

start Waste Generated: 2-Amino-1-(4-methoxyphenyl)propan-1-ol (Pure, solution, or contaminated material) hazard_check Is it a hazardous substance (per SDS/analogue data)? start->hazard_check designate Designate as Hazardous Chemical Waste. NEVER dispose in sink or trash. hazard_check->designate  Yes form_check Is the waste primarily solid or liquid? designate->form_check solid_path Collect in a dedicated, labeled Solid Hazardous Waste Container. form_check->solid_path Solid liquid_path Collect in a dedicated, labeled Liquid Hazardous Waste Container. form_check->liquid_path Liquid store Store in designated Satellite Accumulation Area for EHS pickup. solid_path->store containment Place liquid container in secondary containment. liquid_path->containment containment->store

Caption: Waste Stream Decision Workflow

Protocol for Waste Container Setup and Management
  • Select the Right Container:

    • Choose a container that is in good condition, leak-proof, and chemically compatible with the waste.[13] Often, the original manufacturer's bottle is a suitable choice.[9] For liquids, polyethylene containers are common.

    • The container must have a secure, tight-fitting lid.[10]

  • Label Immediately:

    • The moment the first drop of waste enters the container, it must be labeled.[10] Do not wait until it is full.

    • Affix a hazardous waste tag provided by your institution's EHS department.

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full names (no formulas or abbreviations) along with their approximate percentages.[9][13]

  • Add Waste Safely:

    • Perform all waste transfers inside a chemical fume hood.

    • Keep the waste container closed at all times, except when you are actively adding waste.[9][13] Never leave a funnel in an open waste container.[13]

    • Do not overfill the container. Fill to a maximum of 90% capacity or to the container's shoulder to allow for vapor expansion and prevent spills.[9][13]

On-Site Accumulation and Storage

Designated "Satellite Accumulation Areas" (SAAs) are locations at or near the point of waste generation where hazardous waste can be safely stored temporarily.[13]

SAA Compliance Checklist:

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[10][13]

  • Segregation: Store the waste container away from incompatible materials like strong acids and oxidizers.[8][13]

  • Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[9][10]

  • Container Integrity: Keep containers clean and inspect them weekly for any signs of degradation or leakage.[13]

Final Disposal Protocol: Arranging for Pickup

As the generator of the waste, you are responsible for it from "cradle to grave." The final step is to coordinate with your EHS office for proper disposal.

Disposal Logistics and EHS Coordination Workflow

start Waste Container is 90% Full verify Final Check: 1. Verify label is complete and accurate. 2. Ensure container is securely closed. 3. Outside of container is clean. start->verify request Submit Hazardous Waste Pickup Request to EHS (via online portal or phone). verify->request collect EHS personnel arrive to collect the waste container. request->collect manifest EHS documents and manifests the waste for transport. collect->manifest transport Waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). manifest->transport end Proper Disposal Complete transport->end

Caption: Disposal Logistics Workflow

Step-by-Step Guide for Disposal Request:
  • Initiate Pickup: Once your waste container is 90% full, complete the EHS waste pickup request form.[13] Most institutions have an online system for this.

  • Provide Accurate Information: Ensure all information on the form matches the container's hazardous waste tag precisely. This is a regulatory requirement for waste tracking.

  • Prepare for Pickup: Move the sealed, clean container to the designated pickup location specified by your EHS department.

  • Maintain Records: Keep a copy of your waste pickup request for your laboratory's records until you receive confirmation of disposal from EHS.

Emergency Procedures: Spill Management

In the event of a spill, your immediate response should prioritize safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large, involves other reactive chemicals, or you are not trained to handle it, evacuate the area and contact your institution's emergency EHS number.

  • Manage a Small Spill: For a small, manageable spill:

    • Ensure you are wearing the appropriate PPE (goggles, lab coat, double gloves).

    • Contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Sweep up the absorbed material and place it in a new, properly labeled hazardous waste container.[5]

    • Clean the spill area with soap and water, collecting the first rinse as hazardous waste.[10]

By adhering to these procedures, you ensure that the disposal of 2-Amino-1-(4-methoxyphenyl)propan-1-ol is conducted safely, responsibly, and in full compliance with environmental regulations, upholding the highest standards of scientific practice.

References

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • 2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol - Safety Data . NextSDS. [Link]

  • 2-Amino-1-(4-methoxyphenyl)propan-1-ol . PubChem, National Institutes of Health. [Link]

  • Chemical Waste Disposal . Stanford Environmental Health & Safety. [Link]

  • (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol - Safety Data . NextSDS. [Link]

  • Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]

  • EPA Subpart P Regulations - HW Drugs . PharmWaste Technologies, Inc. [Link]

  • Safety Data Sheet according to the OSHA Hazard Communication Standard 29 CFR 1910.1200 . D.S. SEWING. [Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-1-(4-methoxyphenyl)propan-1-ol

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and analytical chemists with the definitive operational framework for handling 2-Amino-1-(4-methoxyphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and analytical chemists with the definitive operational framework for handling 2-Amino-1-(4-methoxyphenyl)propan-1-ol (CAS: 63991-23-1).

Because this compound is a highly bioactive small-molecule scaffold—often utilized in the synthesis of complex neuroactive agents and controlled substances—standard laboratory precautions are insufficient. This guide synthesizes mechanistic toxicology with field-proven logistical controls to ensure zero-exposure operations.

Mechanistic Toxicology & Hazard Rationale

To select the correct Personal Protective Equipment (PPE), we must first understand the physicochemical behavior of the molecule. 2-Amino-1-(4-methoxyphenyl)propan-1-ol presents a triad of severe laboratory hazards [1]:

  • Acute Toxicity & Systemic Health Hazard (GHS06, GHS08): The molecule features a methoxy-substituted phenyl ring and a hydroxyl group that acts as a potent hydrogen bond donor [2]. This structure makes the compound highly soluble in both aqueous environments and polar organic solvents (e.g., DMSO, Methanol). If the solid dust is inhaled, or if a solvent solution contacts the skin, the compound rapidly crosses biological membranes (stratum corneum or alveolar epithelium), leading to acute systemic toxicity.

  • Flammable Solid (GHS02 / UN 1325): In its dry, lyophilized, or powdered hydrochloride salt form, the organic dust presents a significant deflagration risk. Static electricity generated by standard plastic weighing spatulas or ungrounded balances can provide the activation energy required for ignition.

  • Regulatory Control: Due to its structural relationship to cathinone derivatives, it is often classified as a controlled product [2], requiring strict inventory tracking and secure disposal protocols.

The following diagram illustrates the logical relationship between the compound's specific hazards and the engineered PPE strategies required to mitigate them.

PPE_Strategy Hazard 2-Amino-1-(4-methoxyphenyl) propan-1-ol (GHS02, GHS06, GHS08) Inhalation Inhalation Risk (Toxic Dust) Hazard->Inhalation Dermal Dermal Absorption (Systemic Toxicity) Hazard->Dermal Fire Flammability (UN 1325 Solid) Hazard->Fire RespPPE Primary Containment: Fume Hood + P100 Inhalation->RespPPE SkinPPE Barrier Protection: Double Nitrile Gloves Dermal->SkinPPE FirePPE Ignition Control: Anti-static Tools + FR Coat Fire->FirePPE Safe Safe Operational State RespPPE->Safe SkinPPE->Safe FirePPE->Safe

Fig 1. Logical relationship between chemical hazards and required PPE mitigation strategies.

Quantitative PPE Matrix

Do not rely on generic lab safety guidelines. The unique combination of flammability and acute toxicity requires the specific technical specifications outlined in the table below.

Protection ZoneRequired EquipmentTechnical SpecificationCausality & Hazard Mitigated
Ocular / Face Chemical Splash Goggles + Face ShieldANSI Z87.1+ compliant, indirect venting.GHS06: Prevents mucosal absorption of airborne toxic dust. Indirect venting prevents vapor intrusion during solubilization.
Respiratory Primary: Chemical Fume Hood.Secondary: Half-mask respirator.Hood face velocity: 80–120 fpm.Respirator: NIOSH P100 filters.GHS06/08: Blocks inhalation of toxic particulates. P100 filters trap 99.97% of airborne particles >0.3 microns.
Dermal (Hands) Double-layer Elastomeric GlovesInner: 4-mil Nitrile.Outer: 8-mil Nitrile or Neoprene.GHS06: Prevents systemic absorption. If handling with DMSO, the outer glove acts as a sacrificial chemical barrier, while the inner maintains a biological seal.
Body Flame-Resistant (FR) Lab CoatNFPA 2112 compliant (e.g., Nomex or treated cotton).GHS02: Prevents catastrophic ignition of clothing in the event of a static discharge while handling the UN 1325 flammable solid.

Operational Workflow: Safe Weighing and Solubilization

This protocol is designed as a self-validating system . Each step includes a verification checkpoint to ensure the preceding safety measure is actively functioning before proceeding to the next level of risk exposure.

Phase 1: Preparation & Containment Validation
  • Fume Hood Verification: Read the magnehelic gauge on the fume hood.

    • Self-Validation: If the pressure differential does not correlate to a face velocity of 80–120 fpm, do not open the chemical container.

  • Static Dissipation: Ensure the analytical balance is grounded. Wipe the interior of the balance enclosure with a static-dissipative brush or use an ionizing blower.

  • PPE Donning: Don the FR lab coat, chemical splash goggles, and inner 4-mil nitrile gloves. Don the outer 8-mil gloves immediately prior to handling the primary container.

Phase 2: Execution (Weighing & Transfer)
  • Tool Selection: Use exclusively grounded, conductive spatulas (e.g., stainless steel connected to a grounding strap) or specialized anti-static ceramic spatulas. Never use standard plastic spatulas, which generate static electricity and risk igniting the GHS02 solid.

  • Weighing: Transfer the required mass of 2-Amino-1-(4-methoxyphenyl)propan-1-ol into an anti-static weighing boat.

  • Solubilization: Transfer the solid into the reaction vessel. If utilizing a highly penetrating solvent (like DMSO or Methanol), add the solvent slowly using a volumetric pipette.

    • Causality: Adding solvent alters the hazard profile from an inhalation risk (dust) to an extreme dermal absorption risk.

Phase 3: Post-Operation & Doffing
  • Glove Inspection: Visually inspect the outer gloves for any powder residue or solvent degradation.

    • Self-Validation: If residue is present, wash gloved hands with water before doffing to prevent aerosolizing the toxic dust during removal.

  • Doffing: Remove the outer gloves using the "beak method" (pulling the glove inside out). Dispose of them in a designated hazardous waste container. Remove the inner gloves and wash bare hands immediately with soap and water.

Decontamination & Disposal Plan

Because 2-Amino-1-(4-methoxyphenyl)propan-1-ol is an acutely toxic, flammable solid, improper disposal can lead to regulatory violations and environmental contamination.

  • Spill Response: Never sweep the dry powder. Sweeping aerosolizes the toxic dust and generates static electricity. Instead, gently cover the spill with absorbent pads dampened with water (the hydrochloride salt is highly water-soluble) [2]. Wipe inward to prevent spreading.

  • Waste Segregation: All materials that have contacted the chemical (weighing boats, outer gloves, wipe-down pads) must be sealed in a compatible, leak-proof container.

  • Manifesting: Label the waste container clearly with the chemical name, CAS 63991-23-1, and the hazard codes: UN 1325 (Flammable Solid, Organic, n.o.s.) and Toxic . Ensure disposal is handled by a certified hazardous waste contractor in compliance with local controlled substance regulations.

References

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